molecular formula C21H42ClNO2 B2852413 Benzyldodecyldimethylammonium Chloride Dihydrate CAS No. 139-07-1; 147228-80-6

Benzyldodecyldimethylammonium Chloride Dihydrate

Cat. No.: B2852413
CAS No.: 139-07-1; 147228-80-6
M. Wt: 376.02
InChI Key: ORJHCWPHEPKXRE-UHFFFAOYSA-M
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Description

Benzyldodecyldimethylammonium Chloride Dihydrate is a useful research compound. Its molecular formula is C21H42ClNO2 and its molecular weight is 376.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;chloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHCWPHEPKXRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyldodecyldimethylammonium chloride dihydrate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

Benzyldodecyldimethylammonium chloride (BDDAC), in its dihydrate form, is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant.[1][2][3][4][5] It is widely recognized for its broad-spectrum antimicrobial properties and is utilized in a diverse range of applications, from industrial biocides and phase transfer catalysts to disinfectants and preservatives in pharmaceutical and cosmetic formulations.[1][3][5][6] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

BDDAC dihydrate typically presents as a white to off-white crystalline powder.[1][2][7] Its structure, featuring a positively charged nitrogen atom, a nonpolar dodecyl tail, and a benzyl group, imparts the amphiphilic character essential to its function as a surfactant.

Table 1: General Chemical Properties

PropertyValueSource(s)
Molecular Formula C₂₁H₃₈ClN·2H₂O or C₂₁H₄₂ClNO₂[6][7][8][9]
Molecular Weight 376.02 g/mol [6][7][8][9][10]
CAS Number 147228-80-6[6][7][8]
Anhydrous CAS Number 139-07-1[1][2][3][4][7][11]
Appearance White to off-white powder or crystal[1][2][7]
Purity >98.0% (HPLC), ≥99% (Titration)[1][2][7]
Melting Point 44 °C[10]
Anhydrous Melting Point ~60-65 °C[3][4][12]

Table 2: Solubility Data

SolventSolubilitySource(s)
Water ≥ 100 mg/mL (265.94 mM)[6]
Ethanol Readily soluble[5]
Acetone Readily soluble[5]
10% DMSO >> 90% Corn Oil ≥ 2.5 mg/mL (6.65 mM)[6]
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (6.65 mM)[6]

Reactivity and Stability

BDDAC is chemically stable under standard ambient conditions (room temperature).[12][13] However, it is hygroscopic and should be stored in a dry environment.[3][14]

  • Incompatibilities : It is incompatible with strong oxidizing agents, nitrates, and anionic detergents.[12][13][14] The positive charge of the quaternary ammonium ion will cause it to react with and be neutralized by anionic compounds.

  • Hazardous Decomposition : When exposed to fire, BDDAC can decompose to produce hazardous products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[13]

Biological Activity and Mechanism of Action

As a cationic surfactant, BDDAC's primary biological function is as a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and enveloped viruses.[2][5][6] Its bactericidal or bacteriostatic action is dependent on its concentration.[6] The mechanism of action involves a multi-step disruption of the microbial cell membrane, leading to cell death.

cluster_ext Extracellular Environment cluster_cell Bacterial Cell BDDAC BDDAC Molecule (Cationic Head & Hydrophobic Tail) Membrane Cytoplasmic Membrane (Lipid Bilayer) BDDAC->Membrane 1. Electrostatic & Hydrophobic Interaction Membrane->BDDAC 2. Tail Insertion & Membrane Disruption Components Intracellular Components (Ions, Metabolites, etc.) Membrane->Components

Caption: Antimicrobial mechanism of BDDAC.

This process begins with the electrostatic attraction of the cationic head to the negatively charged microbial cell surface, followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer.[6] This disrupts the membrane, leading to a loss of integrity and the leakage of essential intracellular components, ultimately causing cell death.[6]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the steps to determine the MIC of BDDAC against a bacterial strain, such as Pseudomonas fluorescens.[6]

Methodology:

  • Preparation of BDDAC Solutions : Prepare a series of twofold dilutions of BDDAC in a suitable sterile liquid growth medium (e.g., Luria-Bertani broth). Concentrations tested may range from 0 to 40 mg/L.[6]

  • Bacterial Inoculum : Prepare a standardized suspension of the test bacterium from an overnight culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation : Inoculate each BDDAC dilution and a growth control (no BDDAC) with the bacterial suspension.

  • Incubation : Incubate the samples under optimal growth conditions (e.g., 30°C for 24 hours).[6]

  • Analysis : Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of BDDAC that completely inhibits visible growth of the organism.[6] For P. fluorescens, the MIC has been reported as 20 mg/L.[6]

start Start prep Prepare Serial Dilutions of BDDAC in Growth Medium start->prep Step 1 inoc Inoculate with Standardized Bacterial Suspension (e.g., P. fluorescens) prep->inoc Step 2 incub Incubate at Optimal Temperature (e.g., 24 hours) inoc->incub Step 3 read Measure Turbidity (e.g., OD600) or Visually Inspect for Growth incub->read Step 4 det Determine MIC: Lowest concentration with no visible growth read->det Step 5 end End det->end

Caption: Workflow for MIC determination.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol, adapted from a method for analyzing QACs in agricultural products, is suitable for the quantitative determination of BDDAC in complex matrices.[15]

Methodology:

  • Sample Preparation :

    • Weigh 10 g of the homogenized sample into a 50 mL plastic tube.[15]

    • Add 10 mL of acetonitrile and a buffer-salt mixture (QuEChERS method). Shake vigorously for three minutes.[15]

    • Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.[15]

  • Extraction :

    • Collect the upper acetonitrile layer.

    • Filter the extract through a suitable syringe filter (e.g., 0.22 µm Acrodisc) to remove particulates.[15]

  • LC-MS/MS Analysis :

    • System : High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[15]

    • Column : C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 5 µm, 150 x 4.6 mm).[15]

    • Mobile Phase : A gradient of 10 mM ammonium formate in a methanol/water mixture.[15]

    • Injection : Inject a small volume (e.g., 5 µL) of the filtered extract into the system.[15]

    • Detection : Monitor for the specific parent and daughter ion transitions of BDDAC using Multiple Reaction Monitoring (MRM) mode for accurate quantification.

sample 1. Weigh Homogenized Sample (10g) extract 2. Add Acetonitrile (10 mL) & Buffer-Salt Mixture, Shake Vigorously sample->extract cent 3. Centrifuge (e.g., 4000 rpm for 5 min) extract->cent filter 4. Filter Acetonitrile Supernatant (e.g., Acrodisc®) cent->filter inject 5. Inject Aliquot (5 µL) into LC-MS/MS System filter->inject analyze 6. Data Acquisition & Analysis inject->analyze

Caption: Sample preparation for LC-MS/MS analysis.

Safety and Handling

BDDAC is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause severe skin burns and eye damage.[8][12][16][17] It is also classified as very toxic to aquatic life with long-lasting effects.[8][17]

Table 3: GHS Hazard and Precautionary Statements

TypeCodeStatementSource(s)
Hazard H302Harmful if swallowed.[8][12][17]
Hazard H314Causes severe skin burns and eye damage.[12][17]
Hazard H410Very toxic to aquatic life with long lasting effects.[8]
Precautionary P260Do not breathe dust or mist.[12][17]
Precautionary P273Avoid release to the environment.[8][17]
Precautionary P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[12][17]
Precautionary P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12][17]
Precautionary P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[12]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
  • Handling : Use in a well-ventilated area and avoid generating dust.[8][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[12][17]

  • Storage : Store in a cool, well-ventilated area in a tightly sealed container.[8] The recommended storage temperature is 4°C, under nitrogen, and away from moisture.[6]

  • First Aid : In case of skin contact, rinse thoroughly with water.[8] For eye contact, flush immediately with large amounts of water.[8] If ingested, rinse the mouth with water and do NOT induce vomiting; seek immediate medical attention.[8][12]

References

In-Depth Technical Guide to the Physical Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride dihydrate (BDDA-Cl·2H₂O) is a quaternary ammonium compound with a broad spectrum of applications, notably as a cationic surfactant and a potent antimicrobial agent. Its efficacy in disrupting microbial cell membranes has led to its use in various pharmaceutical, disinfectant, and preservative formulations. A thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring its safe and effective application. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. These properties are summarized in the tables below.

General Properties
PropertyValueSource(s)
Chemical Name benzyl-dodecyl-dimethylazanium;chloride;dihydrate[1]
CAS Number 147228-80-6[2]
Molecular Formula C₂₁H₄₂ClNO₂[1][2]
Molecular Weight 376.02 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Physicochemical Data
PropertyValueSource(s)
Melting Point ~60 °C[4][5]
Solubility in Water 2 g/L at 20 °C[4]
Solubility in Organic Solvents 866 g/L in organic solvents at 20 °C[4]
Density 1.03 g/cm³ at 20 °C (for the anhydrous form)[4]

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its characterization. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.[6]

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end to a height of 2-3 mm.[7]

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.[8]

  • The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[8]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.[6]

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Apparatus:

  • Conical flasks with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, ethanol) in a conical flask.

  • Equilibration: The flask is sealed and placed in a temperature-controlled orbital shaker or water bath (e.g., at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the same temperature to allow undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method. A calibration curve prepared with standard solutions of known concentrations is used for quantification.[9]

Density Determination (Liquid Displacement Method)

Objective: To determine the density of the solid this compound.

Apparatus:

  • Graduated cylinder

  • Analytical balance

  • A non-reactive liquid in which the solid is insoluble (e.g., a saturated solution of the compound or a non-polar solvent)

Procedure:

  • Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.[10]

  • Initial Volume Measurement: A known volume of the non-reactive liquid is placed in a graduated cylinder, and the initial volume is recorded.[10]

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the displaced solid.[10]

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.[11]

Purity Assay (Potentiometric Titration)

Objective: To determine the purity of this compound.

Apparatus:

  • Autotitrator with a suitable electrode (e.g., silver electrode)

  • Burette

  • Beaker

  • Magnetic stirrer

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in an appropriate solvent (e.g., a mixture of isopropanol and water).

  • Titration: The solution is titrated with a standardized solution of a suitable titrant, such as silver nitrate (AgNO₃). The silver ions react with the chloride ions of the sample.[12]

  • Endpoint Detection: The endpoint of the titration, where all the chloride ions have reacted, is detected by a sharp change in the potential measured by the silver electrode.[12]

  • Calculation: The purity of the sample is calculated based on the volume of the titrant consumed, its concentration, and the initial mass of the sample.

Mechanism of Action as a Biocidal Agent

This compound exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane. This mechanism is a multi-step process that ultimately leads to cell death.

Biocidal Mechanism of BDDA-Cl Biocidal Mechanism of Benzyldodecyldimethylammonium Chloride cluster_steps Sequence of Events cluster_molecular Molecular Interactions step1 1. Adsorption to Cell Surface step2 2. Penetration of Cell Wall step1->step2 Electrostatic and hydrophobic interactions step3 3. Disruption of Cytoplasmic Membrane step2->step3 Insertion of hydrophobic tail into the lipid bilayer step4 4. Leakage of Intracellular Components step3->step4 Increased membrane permeability step5 5. Cell Lysis and Death step4->step5 Loss of essential molecules and metabolic disruption bdda BDDA-Cl Molecule (Cationic Head & Hydrophobic Tail) cell_membrane Bacterial Cell Membrane (Negatively Charged) bdda->cell_membrane Initial Attraction

Caption: Biocidal mechanism of Benzyldodecyldimethylammonium Chloride.

Conclusion

This technical guide provides essential information on the physical properties of this compound, along with detailed experimental protocols for their determination. The data and methodologies presented are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important quaternary ammonium compound. A clear understanding of these fundamental properties is critical for optimizing formulations, ensuring product quality, and advancing its application in various scientific and industrial fields.

References

Benzyldodecyldimethylammonium Chloride Dihydrate: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride (BDDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a well-established history of use as a broad-spectrum antimicrobial agent.[1][2] Its dihydrate form is frequently utilized in disinfectant formulations for healthcare, industrial, and consumer applications.[1][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of benzyldodecyldimethylammonium chloride dihydrate, focusing on quantitative data, experimental methodologies, and its mechanism of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of BDDAC is concentration-dependent, exhibiting both bacteriostatic and bactericidal properties.[1][4] Its activity is influenced by the target microorganism, with Gram-positive bacteria generally showing higher susceptibility than Gram-negative bacteria.[2]

Table 1: Antibacterial Activity of Benzyldodecyldimethylammonium Chloride and Related Benzalkonium Chlorides
MicroorganismTest CompoundMIC (mg/L)MBC (mg/L)Reference(s)
Pseudomonas fluorescensBenzyldimethyldodecylammonium chloride (BDMDAC)2010[5]
Staphylococcus aureusAlkyldimethylbenzylammonium chloride (ADBAC)0.4 - 1.8-[3]
Staphylococcus aureusBenzalkonium chloride (BAC)3.9 - 7.8-[6]
Staphylococcus aureusBenzalkonium chloride (BAC)2 - 44 - 8[7]
Escherichia coliBenzalkonium chloride (BAC)16 - 6416 - 64[8]
Escherichia coliAlkyldimethylbenzylammonium chloride (ADBAC)≤16-[9]
Pseudomonas aeruginosaBenzalkonium chloride (BAC)25 to >350 (adapted)-[10]
Pseudomonas aeruginosaBenzalkonium chloride (BAC)MIC >350-[11]
Desulfovibrio desulfuricansBenzyldimethyldodecylammonium chloride (BDMDAC)25-[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 2: Antifungal Activity of Benzyldodecyldimethylammonium Chloride and Related Benzalkonium Chlorides
MicroorganismTest CompoundMIC (mg/L)Reference(s)
Candida albicansBenzalkonium chloride (BAC)-[13]
Candida albicansBenzyl bromide derivatives250[14]
Table 3: Antiviral Activity of Benzyldodecyldimethylammonium Chloride and Related Benzalkonium Chlorides
VirusEfficacy MetricResultReference(s)
Enveloped Viruses (e.g., Vaccinia virus, Influenza virus)Virucidal ActivityEffective[2][15]
Non-enveloped Viruses (e.g., Poliovirus, Adenovirus)Virucidal ActivityLess effective, requires higher concentrations[15][16]

Note: For a disinfectant to claim virucidal activity, a ≥ 3-log10 (99.9%) or ≥ 4-log10 (99.99%) reduction in viral titer is typically required.[1][2][17][18]

Mechanism of Action

The primary mechanism of antimicrobial action for benzyldodecyldimethylammonium chloride is the disruption of microbial cell membranes.[1][2][19] This process can be visualized as a multi-step interaction:

cluster_membrane Microbial Cell Membrane cluster_interaction Interaction & Disruption PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid BDDAC BDDAC Molecule (Cationic Head & Hydrophobic Tail) Binding Electrostatic Binding BDDAC->Binding Initial Contact Binding->PL1 attracts anionic surface Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption destabilizes bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of BDDAC-induced membrane disruption.

The cationic head of the BDDAC molecule is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[19] Following this initial binding, the long hydrophobic dodecyl chain inserts into the lipid bilayer, disrupting the intermolecular interactions and leading to a loss of membrane integrity.[4][5] This disruption results in the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately leading to cell death.[3][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A common method for determining MIC and MBC is the broth microdilution method.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Prepare serial dilutions of BDDAC in 96-well microtiter plate Inoculation Inoculate each well with the microbial suspension SerialDilution->Inoculation Inoculum Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) Inoculum->Inoculation Incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) Inoculation->Incubate ReadMIC Visually assess for turbidity. MIC = lowest concentration with no visible growth Incubate->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateAgar Incubate agar plates Subculture->IncubateAgar ReadMBC MBC = lowest concentration with ≥99.9% reduction in CFU IncubateAgar->ReadMBC

Caption: Workflow for MIC and MBC determination.

Detailed Methodology:

  • Preparation of BDDAC dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC determination: The MIC is determined as the lowest concentration of BDDAC at which there is no visible growth (turbidity) of the microorganism.

  • MBC determination: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. After incubation, the number of viable colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[20]

Virucidal Efficacy Testing

Virucidal activity is typically assessed using suspension tests or carrier tests, such as the ASTM E1053 standard.[1][18]

cluster_prep Preparation cluster_exposure Exposure cluster_quantification Quantification VirusStock Prepare a high-titer virus stock Carriers Inoculate inanimate carriers (e.g., glass slides) with virus and allow to dry VirusStock->Carriers Disinfectant Prepare desired concentration of BDDAC ApplyDisinfectant Apply BDDAC solution to the dried virus on the carrier for a specific contact time Disinfectant->ApplyDisinfectant Carriers->ApplyDisinfectant Neutralize Neutralize the disinfectant to stop its activity ApplyDisinfectant->Neutralize SerialDilute Perform serial dilutions of the neutralized sample Neutralize->SerialDilute InfectCells Infect susceptible host cell cultures with dilutions SerialDilute->InfectCells ObserveCPE Observe for cytopathic effects (CPE) and determine viral titer (e.g., TCID50) InfectCells->ObserveCPE CalculateReduction Calculate Log10 reduction in viral titer compared to a control ObserveCPE->CalculateReduction

Caption: General workflow for virucidal carrier testing.

Detailed Methodology:

  • Preparation of virus-inoculated carriers: A standardized amount of the test virus is inoculated onto a non-porous carrier (e.g., glass or stainless steel) and allowed to dry.

  • Exposure to BDDAC: The disinfectant solution is applied to the dried virus on the carrier for a specified contact time and temperature.

  • Neutralization: The action of the disinfectant is stopped by adding a suitable neutralizer.

  • Quantification of remaining virus: The amount of infectious virus remaining on the carrier is quantified, typically by performing serial dilutions and inoculating susceptible host cell cultures. The viral titer is often determined as the 50% Tissue Culture Infective Dose (TCID50).

  • Calculation of log reduction: The log reduction in viral titer is calculated by comparing the titer of the treated carrier to that of an untreated control carrier. A log reduction of ≥3 or ≥4 is generally required to substantiate a virucidal claim.[1][2][17][18]

Conclusion

This compound demonstrates a broad antimicrobial spectrum, with potent activity against a wide range of bacteria and fungi, and notable efficacy against enveloped viruses. Its mechanism of action, centered on the disruption of cell membrane integrity, makes it an effective component in various disinfectant and antiseptic formulations. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of antimicrobial drug development and infection control. Further research to expand the quantitative data on its virucidal activity against a broader range of non-enveloped viruses would be beneficial.

References

Benzyldodecyldimethylammonium Chloride Dihydrate: A Technical Guide to its Molecular Structure and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride (BDMDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with potent broad-spectrum antimicrobial properties. It is a key active ingredient in numerous disinfectants, antiseptics, and preservatives utilized in healthcare, pharmaceutical, and industrial settings. This technical guide provides an in-depth overview of the molecular structure and biological activity of the dihydrate form of Benzyldodecyldimethylammonium chloride, with a focus on its mechanism of action, quantitative antimicrobial efficacy, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

Benzyldodecyldimethylammonium chloride is an organic salt characterized by a positively charged quaternary ammonium cation and a chloride anion. The cationic portion consists of a central nitrogen atom bonded to four organic groups: a benzyl group, a dodecyl (C12) alkyl chain, and two methyl groups. The presence of the long hydrophobic dodecyl chain and the hydrophilic quaternary ammonium head confers amphiphilic properties to the molecule, which are crucial for its surfactant and antimicrobial activities. The dihydrate form indicates the presence of two water molecules per formula unit in its crystalline structure.

While a specific crystal structure for the dihydrate of the C12 variant was not found in the literature, the crystal structure of a close analogue, Benzylhexadecyldimethylammonium chloride dihydrate (C16 variant), reveals an all-trans conformation of the alkyl chain. This suggests a similar linear arrangement for the dodecyl chain in BDMDAC, facilitating its insertion into lipid membranes.

Table 1: Physicochemical Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

PropertyValueReference
Molecular Formula C₂₁H₃₈ClN·2H₂O[1]
Molecular Weight 376.02 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water, ethanol, and acetone.[3]
LogP (octanol-water) 2.63 (for the anhydrous form)[4]

Antimicrobial Activity

Benzyldodecyldimethylammonium chloride exhibits a broad spectrum of activity against a wide range of microorganisms, including bacteria (Gram-positive and Gram-negative), fungi (yeasts and molds), and enveloped viruses.[3][5] Its efficacy is dependent on the concentration and the specific microorganism.

Table 2: Antimicrobial Spectrum of Benzyldodecyldimethylammonium Chloride and related Benzalkonium Chlorides

MicroorganismTypeMIC/Effective ConcentrationReference
Pseudomonas fluorescensGram-negative BacteriaMIC: 20 mg/L; MBC: 10 mg/L[1][6]
Staphylococcus aureusGram-positive BacteriaMIC range: ≤2 to 64 µg/ml (for Benzalkonium chloride)[7]
Escherichia coliGram-negative BacteriaHigh bactericidal activity observed[8]
Candida albicansYeastMIC: 0.25 mg/mL (for a benzyl bromide analogue)[9]
Aspergillus nigerMoldMIC range: 1-16 µg/ml (for Benzalkonium chloride)[10]
Herpes Simplex Virus type 1 (HSV-1)Enveloped VirusEffective inactivation[11][12]
Human Immunodeficiency Virus (HIV-1)Enveloped VirusEffective inactivation[11][12]
Human CoronavirusEnveloped VirusIneffective[11]
Human CoxsackievirusNon-enveloped VirusActive[11]
AdenovirusNon-enveloped VirusConcentration-dependent activity (0.1% virucidal for several types)[13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a significant reduction in bacterial density. Data for some organisms are for the broader category of benzalkonium chloride, of which the C12 variant is a primary component.

Mechanism of Action

The primary mechanism of action of Benzyldodecyldimethylammonium chloride is the disruption of microbial cell membranes.[1][3] This process can be conceptualized as a multi-step interaction leading to loss of membrane integrity and ultimately, cell death.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the proposed sequence of events following the exposure of a bacterial cell to Benzyldodecyldimethylammonium chloride.

BDMDAC_Mechanism BDMDAC BDMDAC (Cationic Surfactant) Electrostatic Electrostatic Attraction BDMDAC->Electrostatic CellSurface Bacterial Cell Surface (Negative Charge) CellSurface->Electrostatic Hydrophobic Hydrophobic Interaction Electrostatic->Hydrophobic Initial Binding Membrane Cytoplasmic Membrane Hydrophobic->Membrane Insertion of Dodecyl Chain Disruption Membrane Disruption Membrane->Disruption Alteration of Membrane Fluidity Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (K+, ATP, etc.) Permeability->Leakage Metabolism Disruption of Cellular Metabolism Leakage->Metabolism Death Cell Death Metabolism->Death

Caption: Proposed mechanism of action of Benzyldodecyldimethylammonium chloride on bacterial cells.

Detailed Steps of Action
  • Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium head of BDMDAC is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]

  • Hydrophobic Interaction and Membrane Penetration: Following the initial electrostatic binding, the long, hydrophobic dodecyl tail penetrates the hydrophobic core of the cytoplasmic membrane.[1]

  • Membrane Disruption: The insertion of the alkyl chain disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and the formation of pores or micelles within the membrane.[1]

  • Increased Permeability and Leakage: This disruption leads to a significant increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K+), ATP, and nucleic acids.[1][6]

  • Inhibition of Cellular Processes and Cell Death: The loss of essential molecules and the dissipation of the membrane potential disrupt critical cellular processes, including energy production and transport, ultimately leading to bacterial cell death.[1]

Experimental Protocols

Synthesis of Benzyldodecyldimethylammonium Chloride

A general method for the synthesis of n-alkyldimethylbenzylammonium halides involves the quaternization of N,N-dimethylbenzylamine with the corresponding alkyl halide. For the synthesis of Benzyldodecyldimethylammonium chloride, N,N-dimethylbenzylamine would be reacted with 1-chlorododecane. The dihydrate form is typically obtained through crystallization from an aqueous solution.

Illustrative Synthesis Workflow:

Synthesis_Workflow Reactants N,N-dimethylbenzylamine + 1-Chlorododecane Reaction Reaction in Solvent (e.g., Butanone) Reflux Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization from aqueous solution) Crude->Purification Product Benzyldodecyldimethylammonium Chloride Dihydrate Purification->Product

Caption: General workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro antimicrobial susceptibility of a compound.

Experimental Workflow:

MIC_Workflow Start Prepare Serial Dilutions of BDMDAC in Broth Inoculate Inoculate Microtiter Plate Wells with Microbial Suspension Start->Inoculate Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time (e.g., 37°C, 18-24h) Inoculate->Incubate Controls Include Positive (no drug) and Negative (no microbe) Controls Inoculate->Controls Read Visually or Spectrophotometrically Assess Microbial Growth Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cellular Leakage Assay

This assay measures the release of intracellular components, such as potassium ions, as an indicator of membrane damage.

Experimental Workflow:

Leakage_Assay Culture Culture and Harvest Microbial Cells Wash Wash and Resuspend Cells in Buffer Culture->Wash Expose Expose Cells to Different Concentrations of BDMDAC Wash->Expose Incubate Incubate for a Defined Time Period Expose->Incubate Separate Separate Supernatant from Cells (Centrifugation) Incubate->Separate Measure Measure Ion Concentration (e.g., K+) in Supernatant (e.g., by ICP-MS or ISE) Separate->Measure

Caption: General workflow for a cellular leakage assay to assess membrane damage.

Conclusion

This compound is a highly effective broad-spectrum antimicrobial agent. Its activity is derived from its cationic surfactant properties, which lead to the disruption of microbial cell membranes and subsequent cell death. Understanding its molecular structure, physicochemical properties, and mechanism of action is crucial for its effective and safe application in various fields. The provided experimental protocols offer a foundation for further research and development of formulations containing this important biocide. Further investigation into its activity against a wider range of clinically relevant microorganisms and the elucidation of its precise crystal structure would be valuable contributions to the field.

References

An In-depth Technical Guide to the Cationic Surfactant Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride dihydrate (BDMDAC), a quaternary ammonium compound, is a cationic surfactant with a well-established role as a broad-spectrum antimicrobial agent and excipient in pharmaceutical formulations. Its amphiphilic molecular structure, comprising a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl chain, imparts surface-active properties that are pivotal to its functionality. This technical guide provides a comprehensive overview of the core cationic surfactant properties of BDMDAC, with a focus on its physicochemical characteristics, aggregation behavior, antimicrobial efficacy, and applications in drug development. All quantitative data are summarized for clarity, and detailed experimental protocols for key characterization techniques are provided.

Physicochemical Properties

Benzyldodecyldimethylammonium chloride is also known by several synonyms, including Benzododecinium chloride and Benzalkonium chloride (BAC), although it's important to note that some commercial grades of Benzalkonium chloride are mixtures of alkyl homologues.[1][2] The dihydrate form has the chemical formula C₂₁H₄₂ClNO₂ and a molecular weight of approximately 376.0 g/mol .[3][4] The anhydrous form has a molecular weight of 339.99 g/mol .[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name benzyl-dodecyl-dimethylazanium;chloride;dihydrate[3]
Molecular Formula C₂₁H₄₂ClNO₂[3]
Molecular Weight 376.0 g/mol [3]
Anhydrous Molecular Weight 339.99 g/mol [5]
Appearance White to off-white crystal powder[5]
Solubility Readily soluble in water, ethanol, and acetone.[6]

Surfactant and Aggregation Behavior

As a cationic surfactant, BDMDAC effectively reduces the surface tension of aqueous solutions. Upon reaching a specific concentration, known as the critical micelle concentration (CMC), the surfactant monomers self-assemble into spherical aggregates or micelles. This behavior is crucial for its function in solubilizing poorly soluble compounds and in its interaction with biological membranes. Some studies have also reported the existence of a second, less distinct CMC, suggesting a transition from spherical to other micellar structures at higher concentrations.[7]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. For benzyldimethyldodecylammonium bromide (BDDAB), a closely related analogue, the CMC has been determined by both surface tension and density measurements. Given the similar structure, the CMC of the chloride salt is expected to be in a similar range. The presence of electrolytes, such as NaCl, can decrease the CMC of ionic surfactants.[8]

Surface Tension Reduction

The defining characteristic of a surfactant is its ability to lower the surface tension of a liquid. The surface tension of aqueous solutions of BDMDAC decreases with increasing concentration up to the CMC, after which it remains relatively constant.[8]

Table 2: Surfactant Properties of Benzyldodecyldimethylammonium Chloride and its Bromide Analogue

ParameterValueMethodReference(s)
CMC of BDDAB 5.25 x 10⁻³ MSurface Tension[9]
CMC of BDDAB 5.3 x 10⁻³ MDensity Measurement[9]
Second CMC of BDMDAC 0.082 to 0.104 mol kg⁻¹Various (conductivity, refractive index, etc.)[7]

Note: Data for the bromide analogue (BDDAB) is provided as a close approximation for the chloride salt.

The following graph illustrates the typical relationship between surface tension and the logarithm of the concentration for benzyldodecyldimethylammonium chloride, clearly indicating the critical micelle concentration.

G Surface Tension vs. log(Concentration) for Benzyldodecyldimethylammonium Chloride cluster_data log(Concentration) log(Concentration) ->log(Concentration)   Surface Tension (mN/m) Surface Tension (mN/m) ->Surface Tension (mN/m)   p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 CMC p8 p7->p8

Caption: Idealized plot of surface tension reduction with increasing surfactant concentration.

Antimicrobial Properties

BDMDAC exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[10] Its cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[8] It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[10]

Mechanism of Action

The primary antimicrobial mechanism of BDMDAC involves a multi-step process initiated by the electrostatic attraction between the cationic surfactant and the anionic components of the microbial cell surface. This is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer, disrupting its integrity. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis.

Antimicrobial_Mechanism Antimicrobial Mechanism of BDMDAC cluster_cell Bacterial Cell cluster_surfactant BDMDAC Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Hydrophobic Tail Insertion Intracellular_Components Intracellular Components (K+, metabolites) BDMDAC_Monomer BDMDAC Monomer (Cationic Head) BDMDAC_Monomer->Cell_Membrane Electrostatic Attraction Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Increased Permeability Cell_Death Cell Death Leakage->Cell_Death Loss of Homeostasis

Caption: Mechanism of antimicrobial action of Benzyldodecyldimethylammonium chloride.

Antimicrobial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The MIC of BDMDAC varies depending on the target microorganism.

Table 3: Antimicrobial Efficacy of Benzyldodecyldimethylammonium Chloride

MicroorganismMICReference(s)
Pseudomonas fluorescens20 mg/L
Staphylococcus aureus (HA-MRSA)5 µg/mL[3]
Candida albicansMIC reported at 3.12 mg/L for benzalkonium chloride[11]
Hyaline fungi (general)≤ 16 µg/mL[1]

Applications in Drug Development

The surfactant and antimicrobial properties of BDMDAC make it a valuable excipient in various pharmaceutical formulations.

Preservative in Formulations

Due to its broad-spectrum antimicrobial activity, BDMDAC is widely used as a preservative in multi-dose aqueous formulations, such as nasal sprays and ophthalmic solutions, to prevent microbial contamination.[9][12] Typical concentrations in nasal sprays range from 0.01% to 0.05%.[12]

Permeation Enhancer

As a cationic surfactant, BDMDAC can interact with biological membranes and has been investigated as a permeation enhancer to improve the absorption of drugs across mucosal surfaces and the skin.[13][14] By transiently disrupting the lipid bilayer of epithelial cells, it can facilitate the transport of co-administered drugs.

The workflow for evaluating a potential permeation enhancer like BDMDAC is outlined below.

Permeation_Enhancer_Workflow Workflow for Evaluating Permeation Enhancement Formulation Formulate Drug with and without BDMDAC In_Vitro_Model Select In Vitro/Ex Vivo Model (e.g., Caco-2 cells, excised skin) Formulation->In_Vitro_Model Permeation_Study Conduct Permeation Study (e.g., Franz diffusion cell) In_Vitro_Model->Permeation_Study Analysis Quantify Drug Permeation (e.g., HPLC) Permeation_Study->Analysis Evaluation Compare Permeation Profiles (with vs. without BDMDAC) Analysis->Evaluation Toxicity_Assessment Assess Cytotoxicity (e.g., MTT assay) Evaluation->Toxicity_Assessment

Caption: Workflow for evaluating BDMDAC as a permeation enhancer.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Wilhelmy Plate Method

This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[15][16]

Materials:

  • Tensiometer with a Wilhelmy plate (platinum)

  • High-precision balance

  • Glass vessel

  • Magnetic stirrer and stir bar

  • This compound

  • High-purity water (e.g., Milli-Q)

Procedure:

  • Prepare a stock solution of BDMDAC in high-purity water at a concentration significantly above the expected CMC.

  • Clean the Wilhelmy plate thoroughly, typically by flaming to red heat, to ensure complete wetting.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place a known volume of high-purity water in the vessel and measure the initial surface tension.

  • Incrementally add small, known volumes of the BDMDAC stock solution to the water, ensuring thorough mixing with the magnetic stirrer after each addition.

  • Allow the solution to equilibrate for a set period before measuring the surface tension.

  • Record the surface tension at each concentration.

  • Plot the surface tension as a function of the logarithm of the BDMDAC concentration.

  • The CMC is determined from the intersection of the two linear regions of the plot (before and after the inflection point).[12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal culture

  • BDMDAC stock solution

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare a series of two-fold dilutions of the BDMDAC stock solution in the broth directly in the wells of the 96-well plate. The concentration range should bracket the expected MIC.

  • Inoculate each well (except for a sterility control well) with the standardized microbial suspension.

  • Include a positive control well containing only the inoculum and broth (no BDMDAC) and a negative (sterility) control well containing only broth.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • The MIC is determined as the lowest concentration of BDMDAC at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[17]

Conclusion

This compound is a versatile cationic surfactant with significant utility in the pharmaceutical sciences. Its well-defined physicochemical properties, predictable aggregation behavior, and potent antimicrobial activity make it an effective preservative and a promising excipient for enhancing drug delivery. A thorough understanding of its surfactant chemistry, as detailed in this guide, is essential for its rational application in the development of safe and effective drug products.

References

An In-depth Technical Guide on the Interaction of Benzyldodecyldimethylammonium Chloride Dihydrate with Microbial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Benzyldodecyldimethylammonium chloride dihydrate (BDDA-Cl) and microbial membranes. BDDA-Cl is a quaternary ammonium compound (QAC) with a C12 alkyl chain, widely recognized for its potent antimicrobial properties. This document details its mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for studying its effects, and visualizes key pathways and workflows.

Core Mechanism of Action

Benzyldodecyldimethylammonium chloride is a cationic surfactant that exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[1][2][3][4][5] The positively charged quaternary ammonium headgroup of the molecule electrostatically interacts with the negatively charged components of the microbial membrane, such as phospholipids and teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[1][2][3]

Following this initial binding, the hydrophobic dodecyl (C12) alkyl chain penetrates the lipid bilayer, disrupting the membrane's structural integrity.[1][5] This insertion leads to a cascade of events, including:

  • Increased Membrane Permeability: The disruption of the lipid packing results in increased fluidity and permeability of the membrane.[1][2][3]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), followed by larger molecules like ATP, nucleotides, proteins, and nucleic acids (DNA and RNA).[1][2][5]

  • Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane leads to the dissipation of the proton motive force and depolarization of the membrane potential, which is crucial for cellular processes like ATP synthesis and transport.

  • Inhibition of Membrane-Bound Enzymes: BDDA-Cl can also interfere with the function of essential membrane-bound enzymes, further disrupting cellular metabolism.[5]

Ultimately, these events lead to the cessation of essential cellular functions and microbial cell death.

Quantitative Data on Antimicrobial Activity and Membrane Effects

The efficacy of BDDA-Cl and related benzalkonium chlorides (BACs) has been quantified against a range of microorganisms. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzyldodecyldimethylammonium Chloride and Related Compounds

MicroorganismCompoundMICMBCReference
Pseudomonas fluorescensBenzyldimethyldodecylammonium chloride (BDMDAC)20 mg/L10 mg/L[2]
Staphylococcus aureusBenzalkonium chloride (C12, C14, C16 blend)0.4 - 1.8 µg/mL4 or 8 mg/L[3][6]
Enterococcus hiraeBenzalkonium chloride2 mg/L (MIC₅₀)2 mg/L (MBC₅₀)[7]
Enterococcus faecalisBenzalkonium chloride2 mg/L (MIC₅₀)2 mg/L (MBC₅₀)[7]
Escherichia coliBenzalkonium chlorideNot specified-[8]
Candida albicansBenzalkonium chloride0.5% (effective)-[9]
Aspergillus nigerBenzalkonium chloride1 - 16 µg/mL-[10]

Table 2: Effects of Benzyldimethyldodecylammonium Chloride on Bacterial Membrane Properties

ParameterMicroorganismTreatment ConcentrationObserved EffectReference
Zeta PotentialPseudomonas fluorescens20 mg/L (MIC)Change from -31.2 mV to -21.0 mV[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of BDDA-Cl with microbial membranes.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile agar plates

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the BDDA-Cl stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism, no BDDA-Cl) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

  • To determine the MBC, take an aliquot from the wells with no visible growth and plate it onto sterile agar plates.

  • Incubate the agar plates for 24-48 hours.

  • The MBC is the lowest concentration that shows no colony formation.

Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay measures the integrity of the cytoplasmic membrane. Propidium iodide is a fluorescent dye that cannot penetrate intact membranes but can enter cells with damaged membranes and intercalate with DNA, emitting red fluorescence.

Materials:

  • Test microorganism

  • Phosphate-buffered saline (PBS)

  • BDDA-Cl solutions of various concentrations

  • Propidium iodide solution (1 mg/mL stock)

  • Fluorometer or flow cytometer

Procedure:

  • Grow the microbial culture to the mid-log phase, then harvest the cells by centrifugation.

  • Wash the cells twice with PBS and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Add BDDA-Cl to the cell suspension at various final concentrations. Include an untreated control.

  • Incubate the suspensions for a defined period (e.g., 30 minutes) at room temperature.

  • Add propidium iodide to a final concentration of 2 µg/mL to each suspension.

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the cell population by flow cytometry. An increase in fluorescence indicates membrane damage.

Measurement of Intracellular Potassium (K+) Leakage

This assay quantifies the release of potassium ions from the cytoplasm, which is an early indicator of membrane damage.

Materials:

  • Test microorganism

  • Low-potassium buffer

  • BDDA-Cl solutions

  • Potassium-selective electrode

  • Centrifuge

Procedure:

  • Prepare a dense suspension of washed microbial cells in a low-potassium buffer.

  • Equilibrate the cell suspension at room temperature while monitoring the baseline extracellular K+ concentration with a potassium-selective electrode.

  • Add BDDA-Cl to the suspension and continuously record the change in extracellular K+ concentration over time.

  • To determine the total intracellular K+, lyse a separate aliquot of the cells (e.g., by boiling or adding a strong detergent like Triton X-100) and measure the K+ concentration.

  • Express the K+ leakage as a percentage of the total intracellular potassium.

Measurement of ATP Leakage

This assay quantifies the release of ATP from the cytoplasm into the extracellular medium.

Materials:

  • Test microorganism

  • Buffer (e.g., HEPES)

  • BDDA-Cl solutions

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Prepare a washed cell suspension in buffer.

  • Add BDDA-Cl to the cell suspension at various concentrations.

  • At different time points, take aliquots of the suspension and centrifuge to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Add the ATP-releasing reagent from the kit to the supernatant and incubate as per the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Create a standard curve with known ATP concentrations to quantify the amount of leaked ATP.

Measurement of Protein Leakage (Bradford Assay)

This assay quantifies the total protein released from the cytoplasm.

Materials:

  • Test microorganism

  • Buffer

  • BDDA-Cl solutions

  • Bradford reagent

  • Bovine Serum Albumin (BSA) for standard curve

  • Spectrophotometer

Procedure:

  • Treat a microbial cell suspension with different concentrations of BDDA-Cl over a time course.

  • Centrifuge the samples to separate the cells from the supernatant.

  • Mix a known volume of the supernatant with the Bradford reagent.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm.

  • Prepare a standard curve using known concentrations of BSA to determine the protein concentration in the supernatant.

Measurement of DNA/RNA Leakage

This assay quantifies the release of nucleic acids from the cytoplasm.

Materials:

  • Test microorganism

  • Buffer

  • BDDA-Cl solutions

  • UV-Vis Spectrophotometer

Procedure:

  • Treat a microbial cell suspension with BDDA-Cl at various concentrations and for different durations.

  • Centrifuge the samples to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm indicates the leakage of nucleic acids.

Measurement of Membrane Potential

This assay uses a fluorescent probe, such as DiSC₃(5), to monitor changes in the bacterial membrane potential. DiSC₃(5) is a cationic dye that accumulates in polarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[1][3][4][11]

Materials:

  • Test microorganism

  • Appropriate buffer or growth medium

  • DiSC₃(5) stock solution

  • BDDA-Cl solutions

  • Fluorometer

Procedure:

  • Prepare a washed cell suspension in the desired buffer or medium.

  • Add DiSC₃(5) to the cell suspension to a final concentration of around 0.5-2 µM and incubate until a stable, quenched fluorescence signal is achieved.

  • Record the baseline fluorescence.

  • Add BDDA-Cl to the cell suspension and continuously monitor the fluorescence intensity over time (excitation ~622 nm, emission ~670 nm).[1] An increase in fluorescence indicates membrane depolarization.

  • As a positive control for complete depolarization, an ionophore such as valinomycin or gramicidin can be added at the end of the experiment.

Visualizations

The following diagrams illustrate the mechanism of action of BDDA-Cl and a general experimental workflow for its characterization.

Caption: Mechanism of BDDA-Cl interaction with the microbial membrane.

G cluster_membrane_effects Membrane Interaction Assays start Start: Characterization of BDDA-Cl Antimicrobial Activity mic_mbc Determine MIC & MBC (Broth Microdilution) start->mic_mbc permeabilization Membrane Permeabilization (Propidium Iodide Assay) mic_mbc->permeabilization potential Membrane Potential (DiSC3(5) Assay) mic_mbc->potential leakage Leakage of Intracellular Components (K+, ATP, etc.) mic_mbc->leakage end End: Comprehensive Profile of Membrane Interaction permeabilization->end potential->end morphology Visualize Morphological Changes (Scanning Electron Microscopy) leakage->morphology morphology->end

Caption: Experimental workflow for characterizing BDDA-Cl's membrane activity.

Conclusion

This compound is a potent antimicrobial agent that primarily targets the microbial membrane, leading to its disruption and subsequent cell death. Understanding its mechanism of action and having robust experimental protocols to quantify its effects are crucial for its effective application in disinfectant formulations and for the development of new antimicrobial strategies. The data and methods presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

In-Depth Technical Guide: The Thermal Degradation Pathway of Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of benzyldodecyldimethylammonium chloride dihydrate, a widely used quaternary ammonium compound (QAC) in the pharmaceutical and chemical industries. Understanding its thermal stability and decomposition products is crucial for ensuring product quality, safety, and efficacy in various applications.

Thermal Stability and Decomposition Profile

A typical TGA thermogram of benzalkonium chloride reveals a single-step weight loss commencing at approximately 180°C and concluding around 300°C[1]. This indicates the temperature range within which the organic structure of the molecule undergoes significant degradation. For the dihydrate form, an initial weight loss corresponding to the two water molecules would be expected at a lower temperature, typically below 150°C.

Table 1: Illustrative Thermal Decomposition Data for Benzalkonium Chloride

ParameterValueReference
Onset of Decomposition~180 °C[1]
Completion of Decomposition~300 °C[1]
Weight LossSingle Step[1]

Note: This data is for Benzalkonium Chloride and serves as an estimate for this compound. The initial dehydration step is not included.

Primary Thermal Degradation Pathways

The thermal degradation of benzyldodecyldimethylammonium chloride proceeds through two primary, often competing, reaction pathways: Hofmann elimination and Stevens rearrangement . The prevalence of each pathway is influenced by factors such as temperature, the presence of a base, and the molecular structure of the compound.

Hofmann Elimination

Hofmann elimination is a well-established degradation route for quaternary ammonium salts.[2] Under thermal stress, the chloride anion acts as a base, abstracting a proton from the carbon beta to the nitrogen atom. This results in the formation of an alkene, a tertiary amine, and hydrochloric acid. For benzyldodecyldimethylammonium chloride, two potential Hofmann elimination products can be formed from the dodecyl chain.

Stevens Rearrangement

The Stevens rearrangement is another key pathway, particularly for quaternary ammonium salts containing a benzyl group.[3][4] This reaction involves the migration of a group (in this case, the benzyl or a methyl group) from the nitrogen atom to an adjacent carbon atom of another alkyl group, typically initiated by the formation of an ylide intermediate.[3][4]

Diagram 1: Proposed Thermal Degradation Pathways

Thermal Degradation Pathway of Benzyldodecyldimethylammonium Chloride cluster_start Benzyldodecyldimethylammonium Chloride cluster_pathways Primary Degradation Pathways cluster_products Major Degradation Products start Benzyldodecyldimethylammonium Chloride hofmann Hofmann Elimination start->hofmann Heat (Δ) stevens Stevens Rearrangement start->stevens Heat (Δ) p_hofmann Dodecene + Benzyldimethylamine + Methyl Chloride hofmann->p_hofmann p_stevens N-benzyl-N-methyl-2-dodecylamine (Benzyl migration) OR N,N-dimethyl-1-phenyldodecylamine (Methyl migration) stevens->p_stevens

Caption: Proposed major thermal degradation pathways for benzyldodecyldimethylammonium chloride.

Experimental Protocols

The analysis of the thermal degradation of this compound typically involves a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the thermal stability, dehydration, and decomposition temperatures of the compound.

Methodology:

  • Instrument: A simultaneous TGA-DSC instrument is used.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or ceramic crucible.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 400-600°C.

    • Heating Rate: A linear heating rate, typically 10°C/min, is applied.[5]

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The TGA data provides the percentage of weight loss as a function of temperature, allowing for the determination of dehydration and decomposition stages. The DSC data reveals endothermic or exothermic events associated with phase transitions (e.g., melting) and decomposition.

Diagram 2: Experimental Workflow for TGA-DSC Analysis

TGA-DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Acquisition cluster_interpretation Interpretation prep Weigh 5-10 mg of Benzyldodecyldimethylammonium Chloride Dihydrate analysis Heat from 25°C to 600°C at 10°C/min under N2 prep->analysis tga_data TGA Curve (% Weight Loss vs. Temp) analysis->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) analysis->dsc_data interp Identify Dehydration and Decomposition Temperatures, and Thermal Events tga_data->interp dsc_data->interp

Caption: A typical workflow for the thermal analysis of hydrated organic salts using TGA-DSC.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is employed to separate and identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Instrument: A gas chromatograph coupled with a mass spectrometer and equipped with a pyrolysis unit.

  • Sample Preparation: A small amount of the sample (microgram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis Conditions:

    • Temperature: The sample is rapidly heated to a specific temperature, typically in the range of 250-300°C, to induce thermal decomposition.

    • Atmosphere: The pyrolysis is carried out in an inert gas (e.g., helium) which also serves as the carrier gas for the GC.

  • GC-MS Analysis:

    • Separation: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A common column choice is a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Identification: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries for identification.

Conclusion

The thermal degradation of this compound is a complex process involving dehydration followed by decomposition through competing Hofmann elimination and Stevens rearrangement pathways. A thorough understanding of these processes, facilitated by analytical techniques such as TGA, DSC, and Py-GC-MS, is essential for professionals in research and drug development to ensure the stability, safety, and quality of products containing this versatile compound. Further research to obtain specific quantitative thermal analysis data for the dihydrate form would be beneficial for more precise process control and formulation development.

References

An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate (CAS: 147228-80-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyldodecyldimethylammonium chloride dihydrate, a quaternary ammonium compound with significant applications in antimicrobial research and development. This document details its chemical and physical properties, mechanism of action, relevant experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1][2] Its amphiphilic nature, consisting of a hydrophilic quaternary ammonium head and a hydrophobic dodecyl tail, allows it to interact with and disrupt microbial cell membranes.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 147228-80-6[5][6]
Molecular Formula C₂₁H₄₂ClNO₂[5]
Molecular Weight 376.02 g/mol [5]
Appearance White to off-white crystalline solid/powder[6][7]
Melting Point 44 °C[8][9]
Solubility Soluble in water, DMSO, ethanol, and acetone.[9][10][11]
Purity >98.0% (by HPLC)[12][13]

Table 2: Toxicological Data

TestSpeciesRouteValueReference
LD50RatOral400 mg/kg[8][14]

Mechanism of Antimicrobial Action

The primary mechanism of action for Benzyldodecyldimethylammonium chloride is the disruption of microbial cell membranes.[3][15] This process involves a series of interactions leading to cell lysis and death.

  • Adsorption and Binding: The positively charged quaternary ammonium head electrostatically interacts with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3][4]

  • Hydrophobic Interaction: The long dodecyl chain penetrates the hydrophobic lipid bilayer of the cell membrane.[1][3]

  • Membrane Disruption: This insertion disrupts the membrane's integrity, leading to increased permeability.[1][3][16]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (like K⁺) and macromolecules (such as proteins and nucleotides), leading to the dissipation of the proton motive force and ultimately cell death.[1][3][16]

  • Protein Denaturation: At higher concentrations, it can also denature essential cellular proteins, further contributing to its antimicrobial effect.[3]

antimicrobial_mechanism cluster_qac BDMDAC Molecule cluster_membrane Bacterial Cell QAC Benzyldodecyldimethylammonium Chloride Dihydrate (BDMDAC) Hydrophilic Positively Charged Quaternary Head Hydrophobic Hydrophobic Dodecyl Tail CellSurface Negatively Charged Cell Surface Hydrophilic->CellSurface Electrostatic Attraction LipidBilayer Lipid Bilayer Hydrophobic->LipidBilayer Penetration Disruption Membrane Disruption & Increased Permeability CellSurface->Disruption LipidBilayer->Disruption Intracellular Intracellular Components (K+, Proteins, etc.) Leakage Leakage of Intracellular Components Intracellular->Leakage Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Antimicrobial mechanism of action of this compound.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 3: Antimicrobial Spectrum (MIC/MBC)

MicroorganismStrainMIC (mg/L)MBC (mg/L)Reference
Pseudomonas fluorescens(Not specified)2010[1]
Desulfovibrio desulfuricans(Not specified)25-[17]
Listeria monocytogenes(Various strains)0.25 - 200.50 - 20[18]
Staphylococcus aureus (MRSA)(Not specified)Active-[2]
Pseudomonas aeruginosa (MDR)(Not specified)Active-[2]

Experimental Protocols

Synthesis of Benzyldodecyldimethylammonium Chloride

A general method for the synthesis of the anhydrous form involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride.[19][20]

Materials:

  • N,N-dimethyldodecylamine

  • Benzyl chloride

  • Water or an organic solvent (e.g., butanone)[20]

Procedure:

  • Dissolve equimolar amounts of N,N-dimethyldodecylamine and benzyl chloride in a suitable solvent (e.g., 2-3 mL of water for a 6 mmol scale).[19]

  • Stir the mixture at an elevated temperature (e.g., 60-95 °C) for a period ranging from 20 minutes to several hours.[19][21]

  • Monitor the reaction for completion.

  • Remove the solvent under reduced pressure.

  • The resulting product can be purified by recrystallization or column chromatography.[19] For the dihydrate form, water is added during the synthesis or workup to facilitate crystallization.[20]

synthesis_workflow Reactants N,N-dimethyldodecylamine + Benzyl Chloride Reaction Reaction (60-95°C, stirring) Reactants->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction SolventRemoval Solvent Removal (Vacuum Evaporation) Reaction->SolventRemoval Purification Purification (Recrystallization or Chromatography) SolventRemoval->Purification Product Benzyldodecyldimethylammonium Chloride Dihydrate Purification->Product

General synthesis workflow for Benzyldodecyldimethylammonium chloride.
Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[22][23][24]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile petri dishes

  • Sterile diluent (e.g., saline or broth)

Procedure:

  • Prepare Agar Plates: Melt MHA and cool to 45-50°C. Add appropriate volumes of the stock solution to the molten agar to create a series of plates with decreasing concentrations of the compound. Pour the agar into petri dishes and allow to solidify.[22]

  • Inoculate: Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including a control plate with no compound.

  • Incubate: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.[20]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[23][25]

mic_testing_workflow Start Start PrepareAgar Prepare Serial Dilutions of BDMDAC in Molten Agar Start->PrepareAgar PourPlates Pour Agar into Petri Dishes PrepareAgar->PourPlates Inoculate Spot Inoculate Agar Plates PourPlates->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate Plates (e.g., 37°C for 24h) Inoculate->Incubate ReadResults Observe for Growth Inhibition Incubate->ReadResults End Determine MIC ReadResults->End

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Safety and Handling

This compound is harmful if swallowed and can cause severe skin and eye irritation.[14][26] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a potent antimicrobial agent with a well-understood mechanism of action. Its broad-spectrum efficacy makes it a valuable compound for research and development in the fields of disinfectants, antiseptics, and novel anti-infective therapies. The information and protocols provided in this guide serve as a foundational resource for professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols: Benzyldodecyldimethylammonium Chloride Dihydrate in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride dihydrate (BDACD) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity. As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2] This property makes it an effective agent against a range of microorganisms, including bacteria and fungi, and a compound of interest in the development of new antimicrobial agents and disinfectant formulations. These application notes provide a summary of its antimicrobial efficacy and detailed protocols for its evaluation in various antimicrobial assays.

Antimicrobial Activity of this compound

The antimicrobial activity of BDACD has been demonstrated against both Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The following tables summarize the reported MIC and MBC values for benzyldodecyldimethylammonium chloride (BDAC) or the closely related benzalkonium chloride (BAC) against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of BDAC/BAC against Bacteria

MicroorganismStrainMIC (mg/L)Reference
Pseudomonas fluorescensNot Specified20[1]
Staphylococcus aureusATCC 65380.4 - 1.8[3]
Escherichia coliClinical Isolates≤16[4]

Table 2: Minimum Bactericidal Concentration (MBC) of BDAC/BAC against Bacteria

MicroorganismStrainMBC (mg/L)Reference
Pseudomonas fluorescensNot Specified10[1]
Staphylococcus aureusClinical Isolates8 (mode)[2]

Table 3: Antifungal Activity of Benzalkonium Chloride (BAC) against Candida albicans

AssayConcentrationEffectReference
MICNot SpecifiedSynergistic with myrtenol[5]
Biofilm InhibitionNot SpecifiedEffective in inhibiting biofilm formation[6]

Note: The activity of QACs can be influenced by the specific strain, inoculum size, and testing methodology.[2][3]

Mechanism of Action

The primary antimicrobial mechanism of BDACD is the disruption of the cell membrane. As a cationic molecule, it interacts with the negatively charged components of the microbial cell envelope.[7] This interaction, driven by both electrostatic and hydrophobic forces, leads to the following events:

  • Binding to the Cell Surface: The positively charged quaternary ammonium head of BDACD binds to the negatively charged phospholipids and proteins in the microbial cell membrane.[8]

  • Insertion into the Lipid Bilayer: The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting the membrane's integrity and fluidity.[7]

  • Increased Membrane Permeability: This disruption leads to increased permeability, causing the leakage of essential intracellular components such as ions (e.g., potassium), nucleotides, and other small molecules.[1][7]

  • Metabolic Interference: By entering the cell, BDACD can also inhibit enzyme activity and denature proteins, further disrupting essential metabolic processes.[8]

  • Cell Death: The cumulative effect of membrane damage and metabolic disruption leads to cell death.[7]

BDACD Benzyldodecyldimethylammonium Chloride Dihydrate (BDACD) CellMembrane Bacterial Cell Membrane (Negatively Charged) BDACD->CellMembrane Electrostatic and Hydrophobic Interaction MembraneDisruption Membrane Disruption and Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage MetabolicInterference Metabolic Interference (Enzyme Inhibition) MembraneDisruption->MetabolicInterference CellDeath Cell Death Leakage->CellDeath MetabolicInterference->CellDeath

Mechanism of Antimicrobial Action of BDACD

Experimental Protocols

The following are detailed protocols for common antimicrobial assays used to evaluate the efficacy of BDACD.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound (BDACD)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional)

Protocol:

  • Preparation of BDACD Stock Solution: Prepare a stock solution of BDACD in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the BDACD stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no BDACD), and column 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of BDACD at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Stock Prepare BDACD Stock Solution SerialDilution Perform Serial Dilutions of BDACD in 96-well Plate Stock->SerialDilution Inoculum Prepare and Standardize Microbial Inoculum Inoculate Inoculate Wells with Standardized Microorganism Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (16-24h, 37°C) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Workflow for MIC Determination by Broth Microdilution
Determination of Antimicrobial Activity by Agar Disk Diffusion (Kirby-Bauer Method)

This qualitative method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the substance.

Materials:

  • BDACD

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial culture in logarithmic growth phase

  • Sterile saline or broth

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

Protocol:

  • Preparation of BDACD Disks:

    • Prepare solutions of BDACD at various concentrations.

    • Aseptically impregnate sterile blank paper disks with a known volume (e.g., 20 µL) of the BDACD solutions.

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Inoculum:

    • Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared BDACD disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results PrepareDisks Prepare BDACD- impregnated Disks PlaceDisks Place BDACD Disks on Agar Surface PrepareDisks->PlaceDisks PrepareInoculum Prepare and Standardize Microbial Inoculum InoculatePlate Inoculate MHA Plate with Standardized Microorganism PrepareInoculum->InoculatePlate InoculatePlate->PlaceDisks Incubate Incubate Plate (16-24h, 37°C) PlaceDisks->Incubate MeasureZones Measure Diameter of Zones of Inhibition (mm) Incubate->MeasureZones cluster_biofilm Biofilm Formation cluster_stain Staining and Quantification PreparePlate Prepare Plate with BDACD and Microbial Inoculum IncubatePlate Incubate Plate to Allow Biofilm Formation PreparePlate->IncubatePlate Wash1 Wash to Remove Planktonic Cells IncubatePlate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Stain with Acetic Acid Wash2->Solubilize Measure Measure Absorbance Solubilize->Measure cluster_culture Cell Culture and Treatment cluster_assay MTT Assay cluster_results Results SeedCells Seed Human Cells in 96-well Plate TreatCells Treat Cells with Serial Dilutions of BDACD SeedCells->TreatCells IncubateCells Incubate for 24-72 hours TreatCells->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance and Calculate IC50 Solubilize->MeasureAbsorbance

References

Application Notes and Protocols: Benzyldodecyldimethylammonium Chloride Dihydrate as a Laboratory Biocide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Benzyldodecyldimethylammonium Chloride Dihydrate (BDMDAC) as a biocide in laboratory settings. This document includes summaries of its antimicrobial efficacy, detailed experimental protocols for its evaluation, and safety guidelines for its handling.

Introduction

This compound (BDMDAC) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial activity.[1][2][3] As a cationic surfactant, it is effective against a wide range of bacteria, fungi, and enveloped viruses.[4] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1] This property makes it a valuable tool for disinfection and contamination control in laboratory environments.

Antimicrobial Efficacy

The biocidal activity of BDMDAC is dependent on its concentration and the target microorganism. The following tables summarize available quantitative data on its efficacy.

Note: Specific efficacy data for this compound can be limited. Data for Benzalkonium Chloride, a closely related mixture of alkylbenzyldimethylammonium chlorides that includes the C12 alkyl chain of BDMDAC, is often used as a proxy and is included here for reference.

Table 1: Bactericidal and Fungicidal Efficacy of this compound and Related Benzalkonium Chlorides

MicroorganismStrainTest MethodConcentrationContact TimeLog ReductionReference
Pseudomonas fluorescensATCC 13525MIC20 mg/L24 hoursInhibition[1][2]
Staphylococcus aureusATCC 6538Suspension Test5 mg/L10 minutes>5 log[5]
Escherichia coliATCC 10536Suspension TestVariesVariesVaries[3]
Pseudomonas aeruginosaATCC 15442Suspension TestVariesVariesVaries[3]
Candida albicansATCC 10231MIC---
Aspergillus brasiliensisATCC 16404----

Table 2: Virucidal Efficacy of Benzalkonium Chloride (as a proxy for BDMDAC)

VirusTypeConcentrationContact TimeEfficacyReference
Herpes Simplex Virus Type 1 (HSV-1)EnvelopedVaries< 10 minutesEffective[6]
Human Immunodeficiency Virus (HIV-1)EnvelopedVaries< 10 minutesEffective[6]
Human CoronavirusEnvelopedVaries> 10 minutesIneffective[6]
Human CoxsackievirusNon-envelopedVaries< 10 minutesEffective[6]
AdenovirusNon-enveloped--Limited Data
PoliovirusNon-enveloped--Generally Ineffective

Mechanism of Action

As a cationic surfactant, BDMDAC's positively charged headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins. The hydrophobic alkyl tail then penetrates the lipid bilayer, causing disorganization and increased permeability of the cell membrane. This leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell lysis and death.

Biocidal Mechanism of BDMDAC cluster_0 Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane 2. Penetration Cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) Disruption Cell_Membrane->Disruption BDMDAC BDMDAC BDMDAC->Cell_Wall Leakage Disruption->Leakage 4. Leakage of Intracellular Components Cell_Death Cell_Death Leakage->Cell_Death 5. Cell Lysis & Death

Caption: Biocidal mechanism of this compound (BDMDAC) against a bacterial cell.

Experimental Protocols

The following are detailed protocols for evaluating the biocidal efficacy of BDMDAC in a laboratory setting.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of BDMDAC that will inhibit the visible growth of a microorganism.

Materials:

  • This compound (BDMDAC)

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare BDMDAC Stock Solution: Prepare a concentrated stock solution of BDMDAC in a suitable sterile solvent (e.g., sterile deionized water or DMSO, depending on solubility).

  • Prepare Microorganism Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the BDMDAC stock solution with the growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted BDMDAC.

  • Controls:

    • Positive Control: Wells containing only growth medium and the microbial inoculum (no BDMDAC).

    • Negative Control: Wells containing only growth medium (no BDMDAC, no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of BDMDAC at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow Start Start Prepare_Stock Prepare BDMDAC Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of BDMDAC in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Add_Controls Add Positive and Negative Controls Inoculate->Add_Controls Incubate Incubate Plate (18-24h at 37°C) Add_Controls->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of BDMDAC.

Protocol for Suspension Test (Based on EN 1276)

This protocol evaluates the bactericidal activity of BDMDAC in a suspension.

Materials:

  • BDMDAC

  • Test bacterial strains (e.g., P. aeruginosa, S. aureus, E. coli)

  • Hard water (for simulating practical conditions)

  • Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)

  • Neutralizer solution (to stop the biocidal action)

  • Plating medium (e.g., Tryptone Soy Agar)

  • Sterile test tubes, pipettes, and plating loops

  • Water bath or incubator

  • Colony counter

Procedure:

  • Prepare Solutions: Prepare the test solution of BDMDAC at the desired concentration in hard water. Prepare the bacterial inoculum, interfering substance, and neutralizer.

  • Test Mixture: In a sterile test tube, mix the interfering substance and the bacterial inoculum.

  • Exposure: Add the BDMDAC test solution to the mixture and start a timer for the specified contact time (e.g., 5 minutes). Maintain the mixture at the required temperature (e.g., 20°C).

  • Neutralization: At the end of the contact time, transfer a defined volume of the mixture to a tube containing the neutralizer to stop the biocidal activity.

  • Plating and Incubation: Plate serial dilutions of the neutralized mixture onto the appropriate agar medium. Incubate the plates for 24-48 hours.

  • Counting: Count the number of colony-forming units (CFU) on the plates.

  • Calculation: Calculate the log reduction in viable counts compared to a control sample treated with a diluent instead of the biocide. A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.

Protocol for Surface Disinfection Efficacy Test (Based on AOAC Use-Dilution Method)

This protocol assesses the efficacy of BDMDAC for disinfecting hard, non-porous surfaces.

Materials:

  • BDMDAC

  • Test microorganisms

  • Sterile carriers (e.g., stainless steel cylinders)

  • Growth medium

  • Neutralizing broth

  • Sterile glassware and forceps

  • Incubator

Procedure:

  • Carrier Inoculation: Inoculate sterile carriers with a standardized culture of the test microorganism and allow them to dry under controlled conditions.

  • Disinfectant Exposure: Immerse the inoculated carriers in the BDMDAC test solution for a specified contact time.

  • Neutralization: After exposure, transfer each carrier to a tube of neutralizing broth to inactivate the biocide.

  • Incubation: Incubate the tubes of neutralizing broth at the appropriate temperature for 48 hours.

  • Observation: Observe the tubes for turbidity, which indicates the growth of surviving microorganisms.

  • Interpretation: The number of tubes showing growth is recorded. The performance of the disinfectant is evaluated based on the number of carriers from which no growth is recovered.

Safety and Handling

BDMDAC is a hazardous substance and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste and unused product in accordance with local, state, and federal regulations.

Disclaimer: These application notes are for informational purposes only and are intended for use by qualified laboratory personnel. The information provided is based on available scientific literature. Users should independently validate the protocols for their specific applications and ensure compliance with all applicable safety and regulatory guidelines.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride dihydrate is a quaternary ammonium compound (QAC) that belongs to the benzalkonium chloride class of cationic surfactants.[1] These compounds are widely utilized for their broad-spectrum antimicrobial properties, finding applications as antiseptics, disinfectants, and preservatives in various pharmaceutical and industrial products.[2][3] The primary mechanism of action of benzalkonium chlorides involves the disruption of microbial cell membranes.[4] The positively charged cationic head interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[4][5]

The Minimum Inhibitory Concentration (MIC) is a critical parameter in antimicrobial susceptibility testing. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] Determining the MIC of this compound is essential for evaluating its potency against a wide range of clinically and industrially relevant microorganisms, thereby informing its appropriate use concentrations and potential applications in drug development and infection control.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of benzalkonium chloride against a variety of microorganisms.

MicroorganismTypeMIC Range (mg/L)Reference
Escherichia coliGram-negative Bacteria12 - 92[4][7]
Pseudomonas aeruginosaGram-negative Bacteria64 - >350[5][8]
Staphylococcus aureusGram-positive Bacteria0.4 - 1.8[6][9]
Streptococcus agalactiaeGram-positive Bacteria0.78 - 12.50[10]
Listeria monocytogenesGram-positive Bacteria10 - 30[3]
Candida albicansFungus3.12[11]
Aspergillus nigerFungus1 - 16[12]
Penicillium spp.Fungus1 - 16[12]
Cladosporium spp.Fungus1 - 16[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method, a standard and widely accepted technique for determining the MIC of antimicrobial agents.[13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • A spectrophotometer can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Antimicrobial Stock Solution D Perform Serial Dilution of Antimicrobial Agent A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells (100 µL of inoculum) B->E C Dispense Broth (100 µL/well) C->D D->E F Incubate Plate (e.g., 37°C, 18-24h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols: Benzyldodecyldimethylammonium Chloride Dihydrate as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyldodecyldimethylammonium chloride dihydrate (BDACD) is a quaternary ammonium salt that serves as an effective phase transfer catalyst (PTC) in a variety of organic transformations. Its amphiphilic nature, possessing a lipophilic benzyl group and a long dodecyl chain along with a hydrophilic quaternary ammonium chloride, enables the transport of anionic reagents from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This catalytic action overcomes the mutual insolubility of reactants, leading to faster reaction rates, milder reaction conditions, and often improved yields and selectivities.

These application notes provide an overview of the use of BDACD in key organic synthesis reactions, including detailed protocols and comparative data to guide researchers in its effective implementation.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for the preparation of ethers via an SN2 reaction between an alkoxide and an organic halide. Phase transfer catalysis is particularly advantageous in this reaction as it allows for the use of solid or aqueous inorganic bases, such as potassium hydroxide, to generate the alkoxide in situ, thus avoiding the need for anhydrous solvents and strong, hazardous bases like sodium hydride.

Application: Synthesis of a wide range of symmetrical and unsymmetrical ethers, including those with sensitive functional groups, due to the mild reaction conditions.

General Reaction Scheme:

R-OH + R'-X + NaOH(aq/solid) --(BDACD)--> R-O-R' + NaX + H₂O

Comparative Performance of Phase Transfer Catalysts in Williamson Ether Synthesis:

While specific data for BDACD is not extensively reported in readily available literature, the following table provides a comparison of commonly used quaternary ammonium salts in the synthesis of benzyl phenyl ether. The performance of BDACD is expected to be comparable, with variations depending on the specific substrates and reaction conditions. The lipophilicity of the dodecyl chain in BDACD may enhance its solubility in the organic phase, potentially influencing the reaction rate.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)5692
Benzyltriethylammonium chloride (BTEAC)5888
This compound (BDACD) 5 (estimated) 6-8 (estimated) ~90 (estimated)

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • Materials:

    • Phenol (1.0 mmol, 94 mg)

    • Benzyl bromide (1.2 mmol, 142 µL)

    • Potassium hydroxide (5.0 mmol, 280 mg), finely powdered

    • This compound (BDACD) (0.05 mmol, 19 mg)

    • Toluene (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, powdered potassium hydroxide, BDACD, and toluene.

    • Stir the mixture vigorously at room temperature for 15 minutes.

    • Add benzyl bromide to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir vigorously for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Add 10 mL of water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure benzyl phenyl ether.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Reactants Phenol, Benzyl Bromide, KOH, Toluene Reaction_Mixture Reaction Mixture (60°C, 6-8 h) Reactants->Reaction_Mixture Catalyst BDACD Catalyst->Reaction_Mixture Workup Aqueous Workup (Water, Toluene Extraction) Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product Benzyl Phenyl Ether Purification->Product

Caption: Workflow for the synthesis of benzyl phenyl ether using BDACD.

C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds containing an active methylene group (e.g., malonic esters, β-keto esters) is a cornerstone of carbon-carbon bond formation in organic synthesis. Phase transfer catalysis enables this reaction to be performed under mild conditions with simple inorganic bases, minimizing side reactions such as O-alkylation.

Application: Synthesis of substituted carboxylic acids, ketones, and other valuable intermediates for the pharmaceutical and fine chemical industries.

General Reaction Scheme:

CH₂(COOR)₂ + 2 R'-X + 2 NaOH(aq/solid) --(BDACD)--> R'₂C(COOR)₂ + 2 NaX + 2 H₂O

Comparative Performance of Phase Transfer Catalysts in C-Alkylation:

The efficiency of different PTCs in the dialkylation of diethyl malonate is presented below. The long alkyl chain of BDACD can be advantageous in solubilizing the organic reactants and the catalyst-anion pair in the organic phase.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)5595
Aliquat 3365497
This compound (BDACD) 5 (estimated) 4-6 (estimated) ~95 (estimated)

Experimental Protocol: Dialkylation of Diethyl Malonate

  • Materials:

    • Diethyl malonate (1.0 mmol, 152 µL)

    • Benzyl bromide (2.2 mmol, 262 µL)

    • 50% Aqueous sodium hydroxide (5 mL)

    • This compound (BDACD) (0.05 mmol, 19 mg)

    • Dichloromethane (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine diethyl malonate, benzyl bromide, BDACD, and dichloromethane.

    • Stir the mixture and add the 50% aqueous sodium hydroxide solution dropwise over 10 minutes.

    • Stir the resulting two-phase mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, add 10 mL of water and transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield diethyl dibenzylmalonate.

PTC_Mechanism

Caption: Experimental workflow for the oxidation of benzyl alcohol.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and equipment. Always perform a thorough risk assessment before conducting any chemical reaction.

Application Notes and Protocols: Benzyldodecyldimethylammonium Chloride Dihydrate in Disinfectant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Benzyldodecyldimethylammonium chloride dihydrate (BDDCD), a quaternary ammonium compound (QAC) with significant applications in disinfectant formulations. This document details its mechanism of action, antimicrobial efficacy, and protocols for its evaluation, offering valuable insights for the development of novel and effective disinfectant products.

Introduction

This compound, also known as Benzododecinium chloride, is a cationic surfactant with potent biocidal activity.[1][2] As a member of the benzalkonium chloride (BAC) family, specifically with a C12 alkyl chain, it is widely utilized in hospitals, livestock, and personal hygiene sectors for its broad-spectrum efficacy against bacteria and fungi.[1][3] Its dual biocidal and detergency properties make it a versatile active ingredient in disinfectant cleaners for various surfaces, including linen.[1][2]

Mechanism of Action

The primary antimicrobial action of this compound is the disruption of microbial cell membranes.[2][4] This process involves a series of interactions leading to cell lysis and death.

Mechanism of Action Workflow

Mechanism of Action of this compound cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cell Lysis A BDDCD Cationic Headgroup B Negatively Charged Microbial Cell Surface A->B Electrostatic Attraction C Hydrophobic Tail Insertion into Lipid Bilayer B->C Hydrophobic Interaction D Disorganization of Membrane Structure C->D E Increased Membrane Permeability D->E F Leakage of Intracellular Components (Ions, Metabolites) E->F G Loss of Proton Motive Force E->G H Cell Death F->H G->H

Caption: BDDCD's mechanism of action against microbial cells.

The cationic headgroup of the BDDCD molecule is electrostatically attracted to the negatively charged microbial cell surface. Following this initial binding, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the organized structure of the membrane, leading to increased permeability. The compromised membrane can no longer maintain the essential ion gradients and containment of intracellular components, resulting in the leakage of vital molecules and ultimately, cell death.[4]

Antimicrobial Efficacy

This compound exhibits a broad spectrum of antimicrobial activity. Its effectiveness is concentration-dependent, exhibiting both bacteriostatic (inhibiting growth) and bactericidal (killing) properties.[2][4] The C12 alkyl chain is noted to be particularly effective against fungi and yeasts.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (mg/L)Reference
Pseudomonas fluorescens-20[5][6]
Staphylococcus aureusATCC 65380.4 - 1.8 (as part of ADBAC)[4]
Escherichia coliClinical Isolates≤16 (as part of ADBAC)[7]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (mg/L)Reference
Pseudomonas fluorescens-10[8]
Listeria monocytogenes-35 (as Benzalkonium Chloride)[9]
Bacillus cereus-160 (as Benzalkonium Chloride)[9]

Note: ADBAC (Alkyldimethylbenzylammonium chloride) is a mixture of benzalkonium chlorides with varying alkyl chain lengths, including C12 (dodecyl). Data for ADBAC provides a strong indication of the efficacy of BDDCD.

Formulation Considerations

The antimicrobial efficacy of this compound can be influenced by various formulation factors:

  • pH: The biocidal activity of QACs like BDDCD generally increases in alkaline conditions.

  • Surfactants: The inclusion of other surfactants can impact efficacy. Anionic surfactants should be avoided as they can neutralize the cationic BDDCD. Non-ionic surfactants are generally compatible.

  • Organic Load: The presence of organic matter, such as blood or soil, can reduce the effectiveness of BDDCD by binding to the active molecule.[10] Formulations may require higher concentrations of BDDCD for use in environments with significant organic soiling.

  • Water Hardness: The efficacy of BDDCD is generally not significantly affected by water hardness.[2][3]

Experimental Protocols

The following are generalized protocols for evaluating the antimicrobial efficacy of disinfectant formulations containing this compound. These are based on established methodologies such as those from the Association of Official Analytical Chemists (AOAC) and the Environmental Protection Agency (EPA).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a disinfectant that will inhibit the visible growth of a microorganism.

Experimental Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination A Prepare serial dilutions of BDDCD formulation in broth medium B Inoculate each dilution with a standardized microbial suspension A->B C Incubate at optimal temperature and time for the test organism B->C D Visually inspect for turbidity (microbial growth) C->D E MIC is the lowest concentration with no visible growth D->E

Caption: A stepwise workflow for determining the MIC of BDDCD.

Methodology:

  • Preparation of Disinfectant Dilutions: Prepare a series of twofold dilutions of the BDDCD-containing formulation in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no disinfectant) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the disinfectant at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of a disinfectant that will kill 99.9% of the initial microbial population.

Experimental Workflow for MBC Determination

Workflow for Minimum Bactericidal Concentration (MBC) Determination A Perform MIC test as previously described B Subculture from all clear wells (no visible growth) onto agar plates A->B C Incubate agar plates at optimal temperature and time B->C D Count colonies on each plate C->D E MBC is the lowest concentration that results in a ≥99.9% reduction in CFU D->E

Caption: A stepwise workflow for determining the MBC of BDDCD.

Methodology:

  • Perform MIC Test: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Subculturing: Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at the optimal temperature for the test organism for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of the disinfectant that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion

This compound is a highly effective antimicrobial agent with broad-spectrum activity, making it a valuable component in a wide range of disinfectant formulations. A thorough understanding of its mechanism of action, antimicrobial efficacy against specific pathogens, and the impact of formulation variables is crucial for the development of optimized and robust disinfectant products. The provided protocols offer a standardized approach for the evaluation of such formulations, ensuring their efficacy and reliability for various applications.

References

Application Notes: Use of Benzyldodecyldimethylammonium Chloride (BDAC) in Membrane Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyldodecyldimethylammonium chloride (BDAC), a quaternary ammonium compound (QAC) also widely known as Benzalkonium chloride (BAC), is a potent cationic surfactant with broad applications as a biocide and disinfectant.[1] Its efficacy stems from its ability to disrupt the integrity of cell membranes.[2] Structurally, BDAC is an amphiphilic molecule featuring a positively charged quaternary nitrogen (hydrophilic head) and a long hydrophobic alkyl chain.[3] This structure facilitates its interaction with and subsequent disruption of lipid bilayers, making it a valuable tool for researchers studying membrane biophysics, antimicrobial drug action, and drug delivery mechanisms.

The primary mechanism of action involves an initial electrostatic attraction between the cationic headgroup of BDAC and negatively charged components of microbial or model membranes.[4][5] Following this adsorption, the hydrophobic dodecyl tail penetrates the nonpolar core of the lipid bilayer.[5] This insertion disrupts the ordered packing of lipid molecules, leading to increased membrane fluidity, the formation of pores or defects, and ultimately, the loss of membrane integrity.[2][5] This permeabilization results in the leakage of essential intracellular contents, such as potassium ions and metabolites, leading to cell death.[2]

These application notes provide a summary of quantitative data, detailed experimental protocols, and conceptual diagrams to guide researchers in utilizing BDAC for membrane disruption studies.

Quantitative Data on BDAC-Membrane Interactions

The disruptive efficacy of BDAC is concentration-dependent and influenced by the specific composition of the target membrane. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Antimicrobial and Biophysical Parameters of BDAC

ParameterOrganism/SystemValueReference
Minimum Inhibitory Concentration (MIC) Pseudomonas fluorescens20 mg/L[2]
Minimum Bactericidal Concentration (MBC) Pseudomonas fluorescens10 mg/L[2]
Critical Micelle Concentration (CMC) Aqueous Solution350 mg/L[6]
Zeta Potential Change (P. fluorescens) Untreated Cells-31.2 mV[2]
Cells at MIC (20 mg/L)-21.0 mV[2]

Table 2: Effects of BDAC on Cellular and Model Systems

SystemBDAC ConcentrationObserved EffectReference
Human Lung Epithelial Cells (A549) 0-10 µg/mLReduced length and density of microvilli; G0/G1 cell cycle arrest.[3][7]
Escherichia coli Sub-lethal concentrationsInduces permeabilization of outer and inner membranes in a two-step process.[8]
Phosphatidylcholine Vesicles Not specifiedIncorporation of the benzyl group into the bilayer, altering organization.[9][10]
Membrane Bioreactor (MBR) 5.0 mg/LAggravated membrane fouling and reduced ammonia removal efficiency.[11]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) for Permeability Assays

This protocol describes the preparation of LUVs encapsulating a fluorescent dye, which can be used to quantify membrane disruption by measuring dye leakage upon exposure to BDAC.

Materials:

  • Lipids (e.g., POPC, POPG) in chloroform

  • Fluorescent dye (e.g., 5(6)-Carboxyfluorescein)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Methodology:

  • Lipid Film Formation: In a round-bottom flask, add the desired amount of lipid solution. Evaporate the chloroform solvent under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: Add the hydration buffer containing the fluorescent dye at a high, self-quenching concentration (e.g., 50-100 mM Carboxyfluorescein) to the dried lipid film.

  • Vesicle Formation: Hydrate the film by vortexing vigorously for 5-10 minutes. The resulting suspension will contain multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath (~40°C). This process helps to increase the encapsulation efficiency.

  • Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane. Equilibrate the extruder to a temperature above the lipid phase transition temperature. Extrude the vesicle suspension through the membrane 11-21 times to form LUVs of a defined size.

  • Purification: Separate the dye-loaded LUVs from the unencapsulated, free dye by passing the suspension through a size-exclusion chromatography column pre-equilibrated with the hydration buffer. Collect the opalescent fractions containing the liposomes.

Protocol 2: BDAC-Induced Membrane Permeability (Leakage) Assay

This assay quantifies the ability of BDAC to permeabilize lipid bilayers by measuring the de-quenching of an encapsulated fluorescent dye.

Materials:

  • Purified, dye-loaded LUVs (from Protocol 1)

  • BDAC stock solution

  • Assay buffer (same as hydration buffer)

  • 10% Triton X-100 solution

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the dye, e.g., ~490/520 nm for Carboxyfluorescein)

Methodology:

  • Preparation: Dilute the purified LUV suspension in the assay buffer to a final lipid concentration of 25-50 µM in the wells of the 96-well plate.

  • Baseline Measurement: Record the initial fluorescence (F₀) of the LUV suspension. This represents the baseline leakage.

  • Addition of BDAC: Add varying concentrations of BDAC to the wells. Include a negative control (buffer only) and a positive control.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity (Fₜ) over time (e.g., every 30 seconds for 30-60 minutes). An increase in fluorescence indicates dye leakage and de-quenching.

  • Maximum Leakage: After the kinetic reading, add Triton X-100 (to a final concentration of 1%) to the positive control well to completely lyse the vesicles. Record the maximum fluorescence (Fₘₐₓ).

  • Data Analysis: Calculate the percentage of leakage at each time point (t) for each BDAC concentration using the following formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Visualizations

Mechanism of Action

The interaction of BDAC with a lipid bilayer is a multi-step process driven by both electrostatic and hydrophobic forces, culminating in membrane disruption.

G cluster_membrane Lipid Bilayer cluster_bdac BDAC Molecules cluster_process membrane_before Hydrophilic Heads Lipid Tails Hydrophilic Heads membrane_after Disrupted Heads Pore Formation Disordered Tails Disrupted Heads bdac1 BDAC adsorption 1. Electrostatic Adsorption bdac2 BDAC bdac3 BDAC adsorption->membrane_before:h Positive charge attracts to membrane surface insertion 2. Hydrophobic Tail Insertion adsorption->insertion disruption 3. Membrane Disruption & Leakage insertion->disruption disruption->membrane_after:h Loss of integrity & leakage of contents

Caption: Proposed mechanism of BDAC-induced membrane disruption.

Experimental Workflow

The following diagram outlines the key steps for performing a vesicle leakage assay to quantify membrane permeabilization by BDAC.

G start Start prep 1. Prepare Lipid Film (e.g., POPC/POPG) start->prep hydrate 2. Hydrate Film with Fluorescent Dye prep->hydrate extrude 3. Extrude to Form 100 nm LUVs hydrate->extrude purify 4. Purify LUVs via Size-Exclusion Chromatography extrude->purify assay 5. Incubate LUVs with Varying BDAC Concentrations purify->assay measure 6. Measure Fluorescence Increase (Dye Leakage) Over Time assay->measure end End measure->end

Caption: Experimental workflow for a BDAC membrane permeability assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Microbial Resistance to Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Benzyldodecyldimethylammonium chloride dihydrate (BDAC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (BDAC)?

A1: BDAC is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in BDAC interacts with the negatively charged components of the bacterial cell membrane, leading to a breakdown of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[1]

Q2: What are the common mechanisms by which microbes develop resistance to BDAC?

A2: Microbial resistance to BDAC and other QACs can arise through several mechanisms:

  • Efflux Pumps: Bacteria can actively transport BDAC out of the cell using efflux pumps, preventing the compound from reaching its target at a high enough concentration to be effective.

  • Alterations in Cell Wall/Membrane: Changes in the composition of the bacterial cell wall or membrane can reduce the binding of BDAC or decrease membrane permeability.

  • Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular polymeric substance (EPS) matrix, which can act as a physical barrier, preventing BDAC from reaching the cells.

  • Enzymatic Degradation: Some bacteria may produce enzymes that can degrade or inactivate QACs.

Q3: Can exposure to sub-lethal concentrations of BDAC lead to antibiotic resistance?

A3: Yes, there is evidence to suggest that exposure to sub-inhibitory concentrations of QACs like BDAC can promote the development of cross-resistance to antibiotics. This is often linked to the overexpression of multidrug efflux pumps that can expel both the QAC and various classes of antibiotics.

Q4: What are some strategies to overcome microbial resistance to BDAC?

A4: Several strategies can be employed to combat BDAC resistance:

  • Synergistic Combinations: Using BDAC in combination with other antimicrobial agents, such as essential oils (e.g., carvacrol, eugenol), other biocides (e.g., chlorocresol), or certain antibiotics, can enhance its efficacy.

  • Efflux Pump Inhibitors (EPIs): Co-administration of BDAC with an EPI can block the efflux pumps, thereby increasing the intracellular concentration of BDAC.

  • Targeting Biofilms: Employing agents that disrupt the biofilm matrix or inhibit biofilm formation can increase the susceptibility of biofilm-embedded bacteria to BDAC.

  • Alternating Biocides: Rotating the use of BDAC with other disinfectants that have different mechanisms of action can help prevent the development of resistance.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for BDAC.

Possible Cause Troubleshooting Step
Inoculum variability Ensure a standardized inoculum is used for each experiment, typically a 0.5 McFarland standard.
Media composition Use a consistent and appropriate growth medium for the test organism. Cationic components in the media can sometimes interfere with QAC activity.
Incubation time and temperature Adhere to a standardized incubation time and temperature as these can affect microbial growth and susceptibility.
BDAC solution instability Prepare fresh stock solutions of BDAC for each experiment. Ensure complete dissolution.
Plasticware binding QACs can sometimes adsorb to plastic surfaces. Consider using low-binding microplates.

Issue 2: A synergistic combination of BDAC and another agent is not showing the expected enhanced activity.

Possible Cause Troubleshooting Step
Incorrect concentration ratio The synergistic effect is often dependent on the specific concentration ratio of the two agents. Perform a checkerboard assay to determine the optimal synergistic concentrations.
Antagonistic interaction The second agent may have an antagonistic effect with BDAC. Review the literature for known interactions or perform a comprehensive synergy test.
Mechanism of resistance The resistance mechanism of the test organism may not be susceptible to the combined action of the chosen agents. For example, if resistance is due to a highly efficient and specific efflux pump, the combination may not be effective.
Experimental methodology Ensure the chosen synergy testing method (e.g., checkerboard, time-kill assay) is appropriate for the agents and organism being tested and is performed correctly.

Issue 3: Difficulty in eradicating a bacterial biofilm with BDAC.

Possible Cause Troubleshooting Step
Mature biofilm Mature biofilms are notoriously difficult to eradicate due to the dense EPS matrix. Consider using a biofilm-dispersing agent in combination with BDAC.
Sub-optimal BDAC concentration The Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the MIC for planktonic cells. Determine the MBEC for your specific biofilm.
Insufficient contact time Increase the contact time of the BDAC treatment to allow for better penetration into the biofilm matrix.
Biofilm-specific resistance mechanisms Bacteria within a biofilm can express different genes compared to their planktonic counterparts, leading to increased resistance. Consider combining BDAC with an agent that targets biofilm-specific pathways.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (BDAC) and Related Compounds against Various Microorganisms.

CompoundMicroorganismMIC (mg/L)Reference
This compoundPseudomonas fluorescens20[1]
Benzalkonium chloride (BAC)Escherichia coli K-1292 (adapted strain)[2]
Benzalkonium chloride (BAC)Salmonella enterica serovar Virchow256[2]
Benzalkonium chloride (BAC)Escherichia coli O157>1000[2]
Alkyldimethylbenzylammonium chloride (ADBAC)Escherichia coli (clinical isolates)>16 (for higher resistance)[3]
Didecyldimethylammonium chloride (DDAC)Escherichia coli (clinical isolates)>8 (for higher resistance)[3]

Note: Data for Benzalkonium chloride (BAC), a mixture containing BDAC, and other related QACs are included due to the limited availability of specific data for BDAC dihydrate.

Table 2: Fractional Inhibitory Concentration Index (FICI) for Synergistic Combinations of Quaternary Ammonium Compounds (QACs) with Other Antimicrobials.

QACSynergistic AgentMicroorganismFICIInterpretationReference
Benzalkonium chlorideChlorocresolStaphylococcus aureus≤0.5Synergy
Benzalkonium chlorideChlorocresolEnterococcus faecalis≤0.5Synergy
Didecyldimethylammonium chlorideCarvacrolEscherichia coli≤0.5Synergy
Didecyldimethylammonium chlorideEugenolBacillus cereus≤0.5Synergy

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.[4][5][6][7][8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of BDAC in combination with another antimicrobial agent.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of BDAC and the second antimicrobial agent

Procedure:

  • Prepare serial twofold dilutions of BDAC horizontally across the microtiter plate.

  • Prepare serial twofold dilutions of the second antimicrobial agent vertically down the plate.

  • The final plate should contain a gradient of concentrations for both agents, with wells containing each agent alone and in combination.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.

Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial activity of BDAC alone and in combination over time.[12][13][]

Materials:

  • Flasks or tubes with appropriate broth medium

  • Bacterial culture in the logarithmic growth phase

  • BDAC and the second antimicrobial agent at desired concentrations (e.g., based on MIC values)

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare flasks containing broth with: a) no antimicrobial (growth control), b) BDAC alone, c) the second agent alone, and d) the combination of BDAC and the second agent.

  • Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubate the flasks with shaking at the appropriate temperature.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates until colonies are visible and then count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Membrane Permeabilization Assay (ONPG Assay)

This assay assesses the ability of BDAC to permeabilize the bacterial inner membrane using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[15][16][17][18]

Materials:

  • Bacterial strain with constitutive cytoplasmic β-galactosidase activity (e.g., E. coli ML-35)

  • Phosphate buffer

  • ONPG solution

  • Spectrophotometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase, then harvest and resuspend the cells in phosphate buffer to a standardized optical density.

  • Add the bacterial suspension to a cuvette.

  • Add ONPG to the cuvette.

  • Add the desired concentration of BDAC to the cuvette and immediately start monitoring the absorbance at 420 nm over time.

  • The hydrolysis of ONPG by β-galactosidase that has leaked from permeabilized cells results in the production of o-nitrophenol, which can be measured spectrophotometrically.

  • An increase in absorbance over time indicates membrane permeabilization.

Biofilm Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of BDAC to eradicate a pre-formed biofilm.[19][20][21][22][23]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for solubilization

  • Plate reader

Procedure:

  • Grow a biofilm in the wells of a microtiter plate by inoculating with the bacterial culture and incubating for a specified period (e.g., 24-48 hours).

  • Carefully remove the planktonic cells by washing the wells with a sterile buffer.

  • Add different concentrations of BDAC to the wells containing the pre-formed biofilms.

  • Incubate for a defined treatment period.

  • Wash the wells again to remove the BDAC and any detached biofilm.

  • Stain the remaining adherent biofilm with crystal violet solution.

  • After a short incubation, wash away the excess stain.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized stain in a plate reader.

Visualizations

Experimental_Workflow_Synergy_Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay CB1 Prepare serial dilutions of BDAC and second agent in a 96-well plate CB2 Inoculate with standardized bacterial culture CB1->CB2 CB3 Incubate for 18-24 hours CB2->CB3 CB4 Determine MICs and calculate FICI CB3->CB4 TK1 Inoculate flasks with bacteria and test agents TK2 Incubate and sample at time intervals TK1->TK2 TK3 Perform serial dilutions and plate for CFU counting TK2->TK3 TK4 Plot log10 CFU/mL vs. time TK3->TK4 Start Start Synergy Assessment cluster_checkerboard cluster_checkerboard Start->cluster_checkerboard End Evaluate Synergy cluster_timekill cluster_timekill cluster_checkerboard->cluster_timekill Validate synergistic hits cluster_timekill->End

Caption: Workflow for assessing the synergistic activity of BDAC.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms BDAC Benzyldodecyldimethylammonium chloride dihydrate (BDAC) Cell Bacterial Cell BDAC->Cell attacks Target Cell Membrane Disruption Cell->Target leads to Efflux Efflux Pumps Efflux->BDAC expels Membrane_Mod Membrane Modification Membrane_Mod->Cell alters Biofilm Biofilm Formation Biofilm->Cell protects

Caption: Microbial resistance mechanisms against BDAC.

Troubleshooting_Logic cluster_inconsistent_mic Inconsistent MICs cluster_no_synergy No Synergy Observed cluster_biofilm_resistance Biofilm Resistance Start Experiment Yields Unexpected Results Inconsistent_MICs Start->Inconsistent_MICs Inconsistent MICs? No_Synergy Start->No_Synergy No Synergy? Biofilm_Resistance Start->Biofilm_Resistance Biofilm Resistance? Check_Inoculum Standardize Inoculum Check_Media Verify Media Composition Check_Incubation Confirm Incubation Parameters Check_Ratio Optimize Concentration Ratio (Checkerboard) Consider_Antagonism Investigate Potential Antagonism Review_Mechanism Re-evaluate Resistance Mechanism Use_Dispersing_Agent Add Biofilm Dispersing Agent Determine_MBEC Determine MBEC Increase_Contact_Time Increase Treatment Time Inconsistent_MICs->Check_Inoculum Inconsistent_MICs->Check_Media Inconsistent_MICs->Check_Incubation No_Synergy->Check_Ratio No_Synergy->Consider_Antagonism No_Synergy->Review_Mechanism Biofilm_Resistance->Use_Dispersing_Agent Biofilm_Resistance->Determine_MBEC Biofilm_Resistance->Increase_Contact_Time

Caption: Troubleshooting logic for common BDAC experimental issues.

References

Technical Support Center: Optimizing Benzyldodecyldimethylammonium Chloride Dihydrate for Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Benzyldodecyldimethylammonium chloride dihydrate (BDAC) in bactericidal experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your bactericidal experiments with BDAC.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing no bactericidal effect or unexpectedly high Minimum Inhibitory Concentration (MIC) values? Inactivation by Organic Matter: BDAC's cationic nature can cause it to bind to anionic molecules in organic materials like serum, proteins, or soil, reducing its effective concentration.[1] High Inoculum Size: A high density of bacteria can neutralize the available BDAC, requiring a higher concentration to achieve an inhibitory effect.[2] Bacterial Resistance: Some bacteria, particularly Gram-negative species like Pseudomonas, can exhibit innate or acquired resistance to quaternary ammonium compounds (QACs).[3]- Ensure your test medium has minimal organic load. If simulating real-world conditions, account for potential inactivation by organic matter. - Standardize your inoculum concentration. A typical starting concentration for MIC assays is ~5 x 10^5 CFU/mL. - Verify the susceptibility of your bacterial strain to BDAC. Consider screening for resistance mechanisms if consistently high MICs are observed.
My MIC and Minimum Bactericidal Concentration (MBC) results are inconsistent across experiments. Variability in Inoculum Preparation: Differences in the growth phase or concentration of the initial bacterial culture will lead to variable results.[2] Improper Reagent Preparation/Storage: BDAC solutions prepared incorrectly or stored improperly may have a lower-than-expected concentration. Pipetting Errors: Inaccurate serial dilutions are a common source of error in MIC assays.[2]- Always use a standardized inoculum prepared from a fresh overnight culture in the logarithmic growth phase. - Prepare fresh stock solutions of BDAC and store them according to the manufacturer's instructions. - Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated systems for high-throughput screening to improve precision.[2]
I observed growth in the wells at higher concentrations but not at lower concentrations (Eagle Effect). Paradoxical Growth: This rare phenomenon, known as the Eagle effect, can occur with some bactericidal agents where higher concentrations can be less effective than lower ones. This may be due to the inhibition of autolytic enzymes at very high concentrations.- If you observe this, repeat the experiment with a narrower range of concentrations around the point where growth reappears to confirm the effect.[4]
The compound precipitated out of solution during the experiment. Solubility Issues: BDAC may have limited solubility in certain media, especially at high concentrations or different pH values.- Ensure the BDAC is fully dissolved in the initial stock solution. Gentle heating or sonication can aid dissolution. - Verify the compatibility of your test medium with the BDAC solution. Some media components can cause precipitation.
My MBC is significantly higher than my MIC (e.g., >4x the MIC). Bacteriostatic vs. Bactericidal Action: This indicates that at the MIC, BDAC is inhibiting growth (bacteriostatic) but not killing the bacteria (bactericidal). A higher concentration is needed to achieve a 99.9% kill rate.[5]- This is a valid result and reflects the nature of the compound's activity against the specific test organism. Report both the MIC and MBC values. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDAC)?

A1: this compound is a quaternary ammonium compound (QAC). It acts as a cationic surfactant and is widely used as a biocide and disinfectant due to its broad-spectrum antimicrobial properties.

Q2: How does BDAC kill bacteria?

A2: BDAC's primary mechanism of action is the disruption of the bacterial cell membrane. The positively charged cationic head of the BDAC molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane. This is followed by the insertion of its hydrophobic alkyl tail into the lipid bilayer, which destabilizes the membrane, increases its permeability, and leads to the leakage of essential intracellular components, ultimately causing cell death.[6][7]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum.[5][8]

Q4: Against which types of bacteria is BDAC most effective?

A4: Generally, QACs like BDAC are highly effective against Gram-positive bacteria. Their effectiveness against Gram-negative bacteria can be more variable due to the protective outer membrane of these organisms.

Q5: Can bacteria develop resistance to BDAC?

A5: Yes, bacteria can develop resistance to QACs. Mechanisms of resistance can include changes in the cell wall or membrane structure, the expression of efflux pumps that actively remove the compound from the cell, and the formation of biofilms which provide a protective barrier.[3]

Data Presentation

The following table summarizes the reported MIC and MBC values for BDAC and similar benzalkonium chlorides against various bacterial strains. Note that values can vary based on the specific experimental conditions.

Bacterial StrainCompoundMIC (mg/L)MBC (mg/L)Reference
Pseudomonas fluorescensBenzyldimethyldodecylammonium chloride2010MedChemExpress
Staphylococcus aureusAlkyldimethylbenzylammonium chloride (ADBAC)0.4 - 1.8>55Ioannou et al.
Escherichia coliBenzalkonium chloride (BC)9 - 18.5Not ReportedBore et al.
Listeria monocytogenesBenzalkonium chloride (BC)0.25 - 12Not ReportedAcedo et al., Yang et al.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (BDAC)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare BDAC Stock Solution: Prepare a concentrated stock solution of BDAC in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the BDAC stock solution to the first well of each row to be tested and mix thoroughly. This creates a 1:2 dilution. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of BDAC in each well, so the final test concentrations should be accounted for.

  • Controls:

    • Positive Control: A well containing only broth and the bacterial inoculum (no BDAC).

    • Negative Control: A well containing only broth (no bacteria or BDAC).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of BDAC in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates with appropriate growth medium

  • Sterile pipette tips or loops

Procedure:

  • Select Wells from MIC Plate: Following the MIC determination, select the wells that showed no visible growth.

  • Subculture: Take a 10 µL aliquot from each of these clear wells and spot-plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for 18-24 hours.

  • Read Results: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[8]

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_bdac Prepare BDAC Stock Solution serial_dilution Perform 2-fold Serial Dilutions of BDAC in 96-well plate prep_bdac->serial_dilution prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate plate (18-24h) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate agar plates (18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with no colonies (≥99.9% kill) incubate_mbc->read_mbc

Diagram 1: Workflow for MIC and MBC Determination.

Mechanism_of_Action Diagram 2: Mechanism of Action of BDAC on Bacteria cluster_cell Bacterial Cell Cell_Membrane Negatively Charged Cell Membrane Membrane_Intercalation 2. Hydrophobic Tail Insertion Cell_Membrane->Membrane_Intercalation Intracellular_Components Intracellular Components (Ions, Metabolites, etc.) BDAC BDAC Molecule (Cationic Head, Hydrophobic Tail) Electrostatic_Interaction 1. Electrostatic Interaction BDAC->Electrostatic_Interaction Electrostatic_Interaction->Cell_Membrane attraction Electrostatic_Interaction->Membrane_Intercalation Membrane_Disruption 3. Membrane Destabilization & Permeability Increase Membrane_Intercalation->Membrane_Disruption Leakage 4. Leakage of Intracellular Components Membrane_Disruption->Leakage Leakage->Intracellular_Components release Cell_Death 5. Cell Death Leakage->Cell_Death

Diagram 2: Mechanism of Action of BDAC on Bacteria.

References

Troubleshooting precipitation issues with Benzyldodecyldimethylammonium chloride dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Benzyldodecyldimethylammonium chloride dihydrate.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous solution. What are the common causes?

A1: Precipitation of this compound from aqueous solutions can be attributed to several factors:

  • Concentration: Exceeding the solubility limit in water is a primary cause.

  • Temperature: Solubility is generally lower at colder temperatures. A decrease in temperature during storage or experimentation can lead to precipitation.

  • pH: While generally stable in a pH range of 4-10, significant deviations outside this range can affect its solubility[1].

  • Presence of Contaminants: Impurities in the water or the compound itself can act as nucleation sites for precipitation.

  • Interaction with Other Components: As a cationic surfactant, it can interact with anionic species (e.g., some buffers, salts, or other active pharmaceutical ingredients) in your formulation, leading to the formation of an insoluble complex.

Q2: I am observing precipitation when I mix this compound with other excipients in my formulation. Why is this happening?

A2: This is likely due to an incompatibility between the cationic nature of this compound and other components in your formulation. Cationic surfactants can form insoluble ion pairs with anionic compounds. Common culprits include:

  • Anionic surfactants or polymers.

  • Certain salts, where the anion can form a less soluble salt with the quaternary ammonium cation.

  • High concentrations of electrolytes that can reduce the solvation of the surfactant.

It is crucial to assess the compatibility of all formulation components.

Q3: How can I increase the solubility of this compound in my aqueous formulation?

A3: Several strategies can be employed to enhance its solubility:

  • Heating: Gently warming the solution can help dissolve the precipitate. However, ensure the temperature is not detrimental to other components in your formulation.

  • Sonication: Applying ultrasonic energy can aid in the dissolution process[2].

  • Co-solvents: The addition of polar organic solvents like ethanol or the use of co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG300), and Tween-80 have been shown to improve solubility[2].

  • pH Adjustment: Ensure the pH of your solution is within the optimal range of 4-10[1].

Q4: What is the best way to prepare a stock solution of this compound to avoid precipitation?

A4: To prepare a stable stock solution, consider the following:

  • Start with a high-purity solvent (e.g., deionized or distilled water).

  • Consult solubility data to determine an appropriate concentration.

  • If using co-solvents, add them to the primary solvent before introducing the this compound. A common protocol involves creating a primary stock in a solvent like DMSO and then diluting it into a final formulation containing other co-solvents and aqueous media[2].

  • Dissolve the compound gradually with continuous stirring.

  • If necessary, gentle heating and sonication can be used to facilitate dissolution[2].

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles or potential nucleation sites.

Q5: Are there any specific storage conditions to prevent precipitation?

A5: Yes, proper storage is critical. Store solutions in a tightly sealed container to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. It is also advisable to store them at a controlled room temperature, avoiding exposure to cold conditions.

Data Presentation: Solubility of this compound

Solvent SystemTemperatureSolubilityReference
WaterRoom TemperatureSoluble[1][3]
EthanolRoom TemperatureReadily Soluble[1]
AcetoneRoom TemperatureReadily Soluble[1]
Dimethyl Sulfoxide (DMSO)Room Temperature100 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temperature≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temperature≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn OilRoom Temperature≥ 2.5 mg/mL[2]

Experimental Protocols

Protocol for Preparing a Solubilized Formulation

This protocol is adapted from a method used to achieve a clear solution of this compound for experimental use[2].

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate vessel, combine the required volumes of PEG300 and Tween-80.

  • Slowly add the DMSO stock solution to the PEG300/Tween-80 mixture while stirring continuously to ensure homogeneity.

  • Gradually add the saline solution to the organic mixture with constant stirring until the final desired concentration is reached.

  • If any cloudiness or precipitation is observed, gentle warming or sonication can be applied to aid dissolution.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Precipitation Start Precipitation Observed Check_Concentration Is concentration above solubility limit? Start->Check_Concentration Check_Temp Was there a temperature drop? Check_Concentration->Check_Temp No Reduce_Conc Reduce Concentration Check_Concentration->Reduce_Conc Yes Check_pH Is pH outside the 4-10 range? Check_Temp->Check_pH No Warm_Solution Gently Warm Solution Check_Temp->Warm_Solution Yes Check_Compatibility Are there anionic components in the mix? Check_pH->Check_Compatibility No Adjust_pH Adjust pH to 4-10 Check_pH->Adjust_pH Yes Reformulate Reformulate: Remove or replace incompatible excipients Check_Compatibility->Reformulate Yes Add_Cosolvent Consider adding co-solvents (e.g., Ethanol, PEG300) Check_Compatibility->Add_Cosolvent No Resolved Precipitate Dissolved Reduce_Conc->Resolved Warm_Solution->Resolved Adjust_pH->Resolved Reformulate->Resolved Add_Cosolvent->Resolved

Caption: Troubleshooting workflow for precipitation issues.

G cluster_1 Factors Leading to Precipitation cluster_2 Chemical Interactions cluster_3 Physical Factors BDMDAC Benzyldodecyldimethylammonium Chloride Dihydrate (Cationic) Precipitate Precipitation BDMDAC->Precipitate Anionic Anionic Surfactants/ Polymers Anionic->Precipitate Ion-pair formation Salts Incompatible Salts Salts->Precipitate Insoluble salt formation Low_Temp Low Temperature Low_Temp->Precipitate Reduced solubility High_Conc High Concentration High_Conc->Precipitate Exceeds solubility limit pH_Extremes pH < 4 or > 10 pH_Extremes->Precipitate Altered ionization

References

Technical Support Center: Benzyldodecyldimethylammonium Chloride Dihydrate (BDAC) Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference by Benzyldodecyldimethylammonium chloride dihydrate (BDAC) in biological assays. BDAC, a quaternary ammonium compound also known as Benzalkonium Chloride (BAC), is a cationic surfactant widely used as a biocide and preservative. Its properties can lead to significant interference in a variety of experimental systems.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with BDAC or suspecting it as a source of assay interference.

Issue 1: I am seeing unexpected cytotoxicity or a sudden drop in cell viability in my cell-based assay.

  • Question: Could BDAC be the cause of the observed cell death in my experiment?

  • Answer: Yes, it is highly probable. BDAC is a potent antimicrobial and cytotoxic agent. Its primary mechanism of action involves the disruption of cell membrane integrity. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately apoptosis or necrosis. If your experimental compound or solution is contaminated with BDAC, or if BDAC is a component of your formulation, it will likely induce cell death, thereby interfering with any cell-based assay that measures viability, proliferation, or other cellular functions. Concentrations as low as 2-4 µg/mL have been shown to induce apoptosis in human lung epithelial cells.

Issue 2: My enzyme activity or protein binding assay is showing inconsistent or non-reproducible results.

  • Question: Can BDAC interfere with my in vitro biochemical assay that doesn't involve live cells?

  • Answer: Absolutely. BDAC, as a surfactant, can denature proteins. This can alter the conformation of enzymes or binding partners in your assay, leading to a loss of activity or binding. This interference is often concentration-dependent. At concentrations above its critical micelle concentration (CMC), BDAC can also form micelles, which may sequester substrates, enzymes, or other assay components, thereby reducing their effective concentration and altering reaction kinetics.

Issue 3: I am observing a decrease in signal in my luciferase reporter assay.

  • Question: Is it possible for BDAC to directly inhibit luciferase enzymes?

  • Answer: Yes, this is a known issue. Standard luciferase enzymes can be inhibited by surfactants like BDAC. This can lead to a false-negative result or an underestimation of reporter activity. Interestingly, at certain concentrations, BDAC has also been used to extract intracellular ATP and inactivate ATP-eliminating enzymes, which could paradoxically increase the available ATP for the luciferase reaction in some assay designs, leading to complex and unpredictable interference.

Issue 4: My fluorescence-based assay is giving a high background or quenched signal.

  • Question: Does BDAC have inherent fluorescent properties or can it quench fluorescence?

  • Answer: While BDAC itself is not a strongly fluorescent molecule, its interaction with other assay components can lead to interference in fluorescence-based assays. As a surfactant, it can alter the local environment of fluorescent probes, potentially leading to quenching or enhancement of the signal. Furthermore, by disrupting cell membranes, it can cause the release of intracellular components that may themselves be fluorescent or interfere with the assay's fluorescent signal. In assays relying on Förster Resonance Energy Transfer (FRET), BDAC-induced changes in protein conformation or proximity can disrupt the FRET signal.

Issue 5: My immunoassay (e.g., ELISA) results are showing poor signal-to-noise or are not correlating with expected outcomes.

  • Question: How can BDAC interfere with an ELISA?

  • Answer: BDAC can interfere with immunoassays through several mechanisms. Its protein-denaturing properties can affect the integrity of both the antibodies (capture and detection) and the antigen, reducing their binding affinity and specificity. It can also disrupt the blocking of the plate surface, leading to high non-specific binding and a poor signal-to-noise ratio. As a cationic molecule, it might also interact with negatively charged components of the assay system, further contributing to non-specific signals.

Frequently Asked Questions (FAQs)

What is this compound (BDAC)?

This compound is a quaternary ammonium compound and a cationic surfactant. It is commonly used as an active ingredient in disinfectants, antiseptics, and preservatives due to its broad-spectrum antimicrobial properties.

What is the primary mechanism of action of BDAC?

The primary mechanism of action of BDAC is the disruption of cell membranes. Its positively charged head group interacts with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and cell death.[1] It can also denature proteins and inhibit intracellular enzymes.

At what concentrations does BDAC typically cause interference?

The concentration at which BDAC causes interference is highly dependent on the assay system.

  • Cell-based assays: Cytotoxic effects can be observed in the low µg/mL range. For example, 2-4 µg/mL of benzalkonium chloride can induce apoptosis in human lung epithelial cells.[2]

  • Enzyme assays: Interference can occur at concentrations that are sufficient to cause protein denaturation. This can vary widely depending on the enzyme's stability.

  • Luciferase assays: A study on a mutant luciferase resistant to benzalkonium chloride (BAC) used a concentration of 0.2% BAC in the ATP extractant, a concentration that would likely inhibit standard luciferases.[3]

How can I test if BDAC is present in my sample?

Several analytical methods can be used to detect and quantify BDAC, including High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods.[4][5] A simple spectrophotometric method involves the formation of a colored ion-pair with a dye like orange II, which can be extracted and measured.[5]

What are the general strategies to mitigate interference from BDAC?

  • Sample Dilution: This is the simplest approach. Serially diluting the sample can lower the concentration of BDAC to a level below its interference threshold. It is crucial to validate that the analyte of interest can still be detected at that dilution.

  • Use of Resistant Reagents: In some cases, modified reagents that are resistant to the effects of surfactants are available. A notable example is the use of a benzalkonium chloride-resistant mutant luciferase for ATP bioluminescence assays.[3]

  • Sample Pre-treatment/Clean-up: Methods like solid-phase extraction (SPE) can be used to remove surfactants from a sample before the assay is performed.

  • Assay Re-design: Consider using an alternative assay with a different detection method that is less susceptible to interference from cationic surfactants. For example, if a fluorescence-based assay is showing interference, a colorimetric or chemiluminescent assay might be a suitable alternative.

  • Inclusion of a Non-ionic Surfactant: In some biochemical assays, the addition of a mild, non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the assay buffer can sometimes help to mitigate the effects of a more disruptive surfactant like BDAC by forming mixed micelles. This needs to be empirically tested and optimized for each specific assay.

Quantitative Data Summary

The following tables summarize the concentrations at which BDAC has been reported to have biological effects or cause interference. Note that "Benzalkonium chloride" (BAC) is often a mixture of alkyl chains, with the C12 chain being a major component.

Table 1: Cytotoxic and Antimicrobial Concentrations of Benzalkonium Chloride (BAC)

Organism/Cell TypeAssayConcentrationEffect
Human Lung Epithelial Cells (H358)Apoptosis Assay2-4 µg/mLInduction of apoptosis[2]
Human Alveolar Epithelial (A549) CellsApoptosis Assay20-40 µg/mLTriggers caspase-3 activation and PARP cleavage[6]
Human Conjunctival CellsCell Viability Assay10⁻³% (10 µg/mL)Decreased cell viability[7]
P. fluorescensGrowth Inhibition20 mg/LMinimum Inhibitory Concentration (MIC)[1]

Table 2: Reported Concentrations of BAC in Interference Studies

Assay TypeBAC ConcentrationObserved Effect/Use
ATP Bioluminescence Assay0.2%Used to extract ATP and inactivate ATP-eliminating enzymes (with a BAC-resistant luciferase)[3]
Ion-Selective Electrode MeasurementUndisclosed (leached from catheter)Falsely increased potassium and sodium measurements[8][9]

Experimental Protocols

1. Protocol: Assessing Protein Denaturation by BDAC

This protocol provides a method to evaluate the potential of BDAC to denature proteins, a common cause of interference in biochemical assays.

  • Principle: Protein denaturation can be measured by an increase in turbidity (absorbance) when a protein solution is heated. An agent that promotes denaturation will cause this increase to occur at lower temperatures or to a greater extent.

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin (1% solution in Phosphate Buffered Saline, pH 6.4)

    • Benzyldodecyldimethylammonium chloride (BDAC) stock solution

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of BDAC in PBS.

    • In a set of microcentrifuge tubes, prepare the reaction mixtures. For each concentration of BDAC to be tested, mix 2.8 mL of PBS, 2 mL of the BDAC dilution, and 0.2 mL of the 1% albumin solution.

    • Prepare a control tube with 2.8 mL of PBS, 2 mL of PBS (instead of BDAC solution), and 0.2 mL of the 1% albumin solution.

    • Incubate all tubes at 37°C for 20 minutes.

    • After the initial incubation, heat the tubes at 70°C for 5 minutes to induce denaturation.

    • Cool the tubes to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 * (1 - (Absorbance of Test Sample / Absorbance of Control))

    • A significant change in absorbance in the presence of BDAC compared to the control indicates that BDAC is affecting protein stability.

2. Protocol: Serial Dilution to Troubleshoot BDAC Interference in a Cell Viability Assay (e.g., MTT Assay)

This protocol describes how to use serial dilution to determine if a test compound's observed cytotoxicity is due to the compound itself or a BDAC contaminant.

  • Principle: If a fixed concentration of a highly potent contaminant (like BDAC) is responsible for the observed effect, diluting the sample should reduce the effect in a manner that may not be linear with the dilution of the intended test compound.

  • Materials:

    • Cells cultured in a 96-well plate

    • Test compound stock solution (potentially containing BDAC)

    • Cell culture medium

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Multi-well plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution series of your test compound in cell culture medium. For example, create 2-fold or 10-fold dilutions.

    • Treat the cells with the serial dilutions of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Plot the cell viability (as a percentage of the untreated control) against the dilution factor or the concentration of your test compound.

    • If a BDAC contaminant is the primary source of cytotoxicity, you may observe a steep drop in viability at the highest concentrations, which then plateaus at a higher viability level upon further dilution as the BDAC concentration falls below its cytotoxic threshold. This can look different from the typical sigmoidal dose-response curve of a single active compound.

Visualizations

Signaling Pathway: BDAC-Induced Apoptosis

BDAC can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves cellular stress, activation of p53, changes in the balance of Bcl-2 family proteins, mitochondrial membrane depolarization, and subsequent activation of caspases.

BDAC_Apoptosis_Pathway BDAC BDAC CellStress Cellular Stress (e.g., ER Stress) BDAC->CellStress p53 p53 Activation CellStress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: BDAC-induced intrinsic apoptosis pathway.

Experimental Workflow: Troubleshooting Assay Interference

This workflow outlines a logical sequence of steps to identify and mitigate suspected assay interference from a compound like BDAC.

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., high cytotoxicity, low signal) CheckCompound Is BDAC or another surfactant present? Start->CheckCompound SerialDilution Perform Serial Dilution Experiment CheckCompound->SerialDilution Yes / Suspected NoInterference No Interference Detected (Investigate other causes) CheckCompound->NoInterference No Nonlinear Non-linear dose response? SerialDilution->Nonlinear CounterAssay Run Counter-Assay (e.g., protein denaturation, BDAC quantification) Nonlinear->CounterAssay Yes Nonlinear->NoInterference No InterferenceConfirmed Interference Confirmed CounterAssay->InterferenceConfirmed Mitigate Mitigation Strategy (e.g., sample clean-up, use resistant reagents) InterferenceConfirmed->Mitigate Reassay Re-run Assay Mitigate->Reassay End Valid Result Reassay->End

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyldodecyldimethylammonium chloride dihydrate (BDDCD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions related to enhancing the antimicrobial efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of antimicrobial action for this compound (BDDCD)?

A1: this compound is a quaternary ammonium compound (QAC) that exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[1][2] As a cationic surfactant, the positively charged nitrogen atom in the BDDCD molecule is electrostatically attracted to the negatively charged components of bacterial cell walls, such as phospholipids and lipopolysaccharides.[2][3] This initial interaction is followed by the insertion of its lipophilic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity.[2][3] The disruption of the cell membrane results in the leakage of essential intracellular components like potassium ions, DNA, and RNA, ultimately leading to cell death.[1][2]

Q2: What are the key factors that influence the antimicrobial activity of BDDCD?

A2: The antimicrobial efficacy of BDDCD is influenced by several factors:

  • Concentration: BDDCD can be bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) depending on its concentration.[1][4]

  • Alkyl Chain Length: The length of the N-alkyl chain is a critical determinant of antimicrobial activity. For different types of microbes, the optimal chain length varies; for instance, a chain length of 14 carbons is often optimal for gram-positive bacteria, while 16 carbons is more effective against gram-negative bacteria.[5]

  • Lipophilicity: The lipophilicity of the molecule is essential for its interaction with the microbial cell membrane.[3] An increase in the logarithm of the partition coefficient (logP) generally enhances antibacterial properties up to a certain point.[3]

  • Presence of Other Moieties: The introduction of other chemical groups can modulate the activity and cytotoxicity of the molecule.[6]

Q3: How do bacteria develop resistance to BDDCD and other quaternary ammonium compounds?

A3: Bacterial resistance to quaternary ammonium compounds like BDDCD can occur through several mechanisms:

  • Efflux Pumps: Bacteria can produce efflux pumps that actively transport QACs out of the cell, thereby reducing the intracellular concentration of the antimicrobial agent.[7] Mutations in bacterial DNA can lead to an overproduction of these pumps, increasing resistance.[7]

  • Alteration of the Cell Membrane: Changes in the composition or structure of the bacterial cell membrane can decrease its permeability to the antibiotic, making it more difficult for the compound to reach its target.[7]

  • Enzymatic Degradation: Some bacteria may produce enzymes that can inactivate the antimicrobial agent.[7]

  • Biofilm Formation: Microorganisms within a biofilm are encased in an extracellular matrix that can act as a physical barrier, preventing the penetration of antimicrobial agents.[8]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for BDDCD in experiments.

  • Question: We are observing significant variability in the MIC of BDDCD against the same bacterial strain across different experimental runs. What could be the cause?

  • Answer: Several factors could contribute to this variability:

    • Inoculum Size: The number of bacterial cells at the start of the experiment can affect the MIC. Ensure a standardized inoculum is used for each assay.[9]

    • Growth Phase of Bacteria: The susceptibility of bacteria to antimicrobial agents can vary depending on their growth phase. It is recommended to use bacteria from the same growth phase (e.g., mid-logarithmic phase) for consistency.

    • Solvent Effects: If BDDCD is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay does not affect bacterial growth.[1] Run appropriate solvent controls.

    • Binding to Plasticware: QACs can sometimes adsorb to the surface of plastic microplates. Consider using low-binding plates or pre-treating the plates.

Issue 2: BDDCD shows lower than expected efficacy against Gram-negative bacteria.

  • Question: Our results indicate that BDDCD is less effective against Gram-negative bacteria compared to Gram-positive bacteria. How can we enhance its activity?

  • Answer: The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the uptake of antimicrobial agents. To enhance the efficacy of BDDCD against these bacteria, consider the following strategies:

    • Synergistic Combinations: Combine BDDCD with other antimicrobial agents that can disrupt the outer membrane or inhibit efflux pumps. For example, combining it with certain antibiotics or other biocides has been shown to have synergistic effects.[10][11][12][13]

    • Formulation Strategies: The formulation of BDDCD can be optimized to improve its interaction with and penetration through the bacterial outer membrane. This can include the use of permeation enhancers or encapsulation in nanocarriers.[14][15][16]

Issue 3: Difficulty in achieving complete eradication of a bacterial biofilm with BDDCD.

  • Question: BDDCD treatment reduces the bacterial load in our biofilm model, but we are unable to achieve complete eradication. What steps can we take to improve its antibiofilm efficacy?

  • Answer: Biofilms present a significant challenge due to their protective extracellular matrix. To improve the efficacy of BDDCD against biofilms:

    • Combination Therapy: Use BDDCD in combination with agents that can degrade the biofilm matrix, such as certain enzymes (e.g., DNases, proteases).

    • Increased Contact Time and Concentration: It may be necessary to use higher concentrations of BDDCD and/or increase the duration of exposure to effectively penetrate the biofilm.

    • Synergy with Other Antimicrobials: The combination of BDDCD with other antibiotics can have a synergistic effect on biofilm eradication.[12]

Quantitative Data

Table 1: Antimicrobial Activity of this compound (BDDCD)

MicroorganismTest ConditionConcentrationEffectReference
P. fluorescens0-24 hours5 mg/LSame growth behavior as control.[1]
P. fluorescens0-24 hours10 and 15 mg/LGrowth starts after 8 hours of adaptation.[1]
P. fluorescens0-24 hours≥20 mg/LInhibition of cell growth (MIC).[1]
Rat thymocyte cells2 hours1-10 µMDose-dependent increase in cell death.[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound (BDDCD)

    • Appropriate bacterial strain (e.g., P. fluorescens)

    • Nutrient broth (e.g., Tryptic Soy Broth)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a stock solution of BDDCD in a suitable solvent (e.g., sterile deionized water or 10% DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the BDDCD stock solution in nutrient broth to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum by growing the strain in nutrient broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in broth so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well containing the BDDCD dilutions.

    • Include a positive control (broth with bacteria, no BDDCD) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of BDDCD that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

2. Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Materials:

    • BDDCD

    • Second antimicrobial agent (e.g., an antibiotic)

    • Bacterial strain

    • Nutrient broth

    • Two sterile 96-well microtiter plates

  • Procedure:

    • In the first plate, prepare serial dilutions of BDDCD along the x-axis (e.g., columns 1-10).

    • In the second plate, prepare serial dilutions of the second antimicrobial agent along the y-axis (e.g., rows A-G).

    • Transfer the dilutions from both plates to a single test plate. This will create a matrix of wells with varying concentrations of both agents.

    • Prepare and add the bacterial inoculum to each well as described in the MIC protocol.

    • Include appropriate controls for each agent alone.

    • Incubate the plate and determine the MIC for each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent

      • FICI > 4: Antagonism

Visualizations

Antimicrobial_Mechanism_of_BDDCD cluster_bacterium Bacterial Cell Cell_Wall Negatively Charged Cell Wall Cell_Membrane Cytoplasmic Membrane (Lipid Bilayer) Cell_Wall->Cell_Membrane Insertion of Alkyl Chains Intracellular_Components Intracellular Components (Ions, DNA, RNA) Cell_Membrane->Intracellular_Components Membrane Disruption & Permeabilization Cell_Death Cell Death Intracellular_Components->Cell_Death Leakage BDDCD BDDCD Molecule (Cationic) BDDCD->Cell_Wall Electrostatic Attraction

Caption: Antimicrobial mechanism of this compound (BDDCD).

MIC_Workflow Start Start: Prepare BDDCD Stock Solution Serial_Dilution Perform Serial Dilutions of BDDCD in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Storage conditions to prevent degradation of Benzyldodecyldimethylammonium chloride dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Benzyldodecyldimethylammonium chloride dihydrate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound in its solid form, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at -20°C for the powder.[4] It is crucial to protect the compound from direct sunlight and sources of ignition.[4] The compound is hygroscopic, so minimizing exposure to moisture is critical.[3]

Q2: How should I store solutions of this compound?

A2: For solutions of this compound, storage at -80°C is recommended to maintain stability.[4] Ensure the container is appropriate for freezing and is securely sealed to prevent evaporation or contamination.

Q3: What materials should be avoided for storing or handling this compound?

A3: this compound is incompatible with several materials. Avoid strong acids and alkalis, as well as strong oxidizing and reducing agents.[4] It is also incompatible with strong bases.[2][5] Contact with alkaline materials can generate heat.[2] Furthermore, you should not use containers made of aluminum, mild steel, or galvanized steel, as it can react with these metals to produce hydrogen gas, which may form an explosive mixture with air.[2] Glass or lined metal containers are suitable for laboratory quantities.[2]

Q4: What are the signs of degradation of this compound?

A4: Physical signs of degradation can include a change in color from its typical white to off-white appearance, clumping of the powder due to moisture absorption, or the development of an unusual odor. Chemical analysis is required to confirm degradation and identify byproducts.

Q5: What are the primary degradation pathways for this compound?

A5: Degradation can occur through several pathways. One significant pathway involves the cleavage of the C-N bond, leading to the formation of benzyldimethylamine as an initial metabolite.[6][7][8] This can be followed by subsequent demethylation reactions, yielding benzylmethylamine and benzylamine, and then deamination to form benzaldehyde.[6][7][8] The benzaldehyde can be further oxidized to benzoic acid.[6][7][8] Other proposed degradation mechanisms include hydroxylation and hydrogen subtraction.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Perform a quality control check on the compound (see Experimental Protocols). Use a fresh, properly stored batch for subsequent experiments.
Precipitate formation in solution Incompatibility with the solvent or other components in the formulation. pH of the solution is outside the stable range.Ensure all components of the solution are compatible. This compound is stable in a pH range of 4-10.[10] Adjust the pH if necessary.
Discoloration or clumping of the powder Exposure to moisture, light, or incompatible substances.Discard the degraded compound. Review storage and handling procedures to prevent future occurrences. Ensure the container is always tightly sealed.[1][3][4]
Reduced antimicrobial efficacy Degradation of the active compound.Confirm the concentration of the active compound using a suitable analytical method like titration.[11] If the concentration is lower than expected, the compound has likely degraded.

Quantitative Data Summary

Parameter Recommended Condition Source
Storage Temperature (Powder) Room Temperature / -20°C[11],[4]
Storage Temperature (in Solvent) -80°C[4]
pH Stability Range 4 - 10[10]
Maximum Temperature Stability Up to 120°C[10]

Experimental Protocols

Protocol 1: Visual Inspection

  • Objective: To perform a preliminary assessment of the compound's integrity.

  • Procedure:

    • Carefully observe the this compound powder in its container.

    • Note the color. It should be a white to off-white crystalline powder.[11]

    • Check for any signs of clumping or discoloration, which could indicate moisture absorption or degradation.

    • Record all observations in a laboratory notebook.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantitatively assess the purity of this compound and detect any degradation products.

  • Methodology:

    • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject the standard solution to determine the retention time of the intact compound.

      • Inject the sample solution.

      • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

      • Potential degradation products to look for include benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid.[6][7][8]

Visualizations

degradation_pathway BDAC Benzyldodecyldimethylammonium chloride dihydrate BDMA Benzyldimethylamine BDAC->BDMA C-N bond cleavage BMA Benzylmethylamine BDMA->BMA Demethylation BA Benzylamine BMA->BA Demethylation BZD Benzaldehyde BA->BZD Deamination BZA Benzoic Acid BZD->BZA Oxidation

Caption: Proposed degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Are Correct check_storage->proper_storage Yes discard_and_review Discard Old Batch. Review Storage SOPs. improper_storage->discard_and_review qc_check Perform Quality Control (e.g., HPLC) proper_storage->qc_check use_new Use a Fresh Batch of Compound discard_and_review->use_new degraded Compound is Degraded qc_check->degraded Yes not_degraded Compound is Stable qc_check->not_degraded No degraded->use_new investigate_other Investigate Other Experimental Variables not_degraded->investigate_other end Problem Resolved use_new->end investigate_other->end

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Benzyldodecyldimethylammonium Chloride Dihydrate and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of two quaternary ammonium compounds: Benzyldodecyldimethylammonium chloride dihydrate (BDDAC) and Benzalkonium chloride (BAC). The information presented is collated from various scientific studies to aid in the selection of the most appropriate biocide for specific research and development applications.

Executive Summary

Both this compound and Benzalkonium chloride are potent cationic surfactants with broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. While both compounds are effective against a wide range of bacteria, fungi, and viruses, their specific efficacy can vary depending on the target microorganism and the experimental conditions. This guide presents available quantitative data, details common experimental protocols, and visualizes the mechanism of action to provide a comprehensive comparative overview.

Quantitative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for BDDAC and BAC against various microorganisms as reported in the scientific literature. It is important to note that these values are derived from different studies and experimental conditions may have varied.

Table 1: Efficacy of this compound (BDDAC)

MicroorganismMIC (mg/L)MBC (mg/L)Reference
Pseudomonas fluorescens2010[1]

Table 2: Efficacy of Benzalkonium Chloride (BAC)

MicroorganismMIC (mg/L)MBC (mg/L)Reference
Listeria monocytogenes3035[2]
Bacillus cereus140160[2]
Staphylococcus aureus4045[2]
Escherichia coli4045[2]
Salmonella typhimurium4045[2]
Pseudomonas aeruginosa0.14 g/ml (140 mg/L)-[3]
Acinetobacter baumannii31-[4]
Enterococcus faecalis8-[4]
Klebsiella pneumoniae20-[4]

Mechanism of Action

This compound and Benzalkonium chloride share a common mechanism of action typical of quaternary ammonium compounds. The positively charged nitrogen atom in their structure facilitates an electrostatic interaction with the negatively charged components of the microbial cell surface, such as phospholipids and proteins. The long alkyl chain then penetrates the hydrophobic interior of the cell membrane, disrupting its integrity. This leads to increased membrane permeability, leakage of essential cytoplasmic contents like potassium ions and nucleotides, and ultimately, cell lysis and death.[1][5]

cluster_membrane Microbial Cell Membrane cluster_qac Quaternary Ammonium Compound (QAC) cluster_disruption Membrane Disruption & Cell Death Phospholipid_Head Phospholipid Head (Negative Charge) Lipid_Tail Lipid Tail Disruption Membrane Permeabilization Lipid_Tail->Disruption 3. Disruption of Membrane Integrity QAC Positively Charged Head Hydrophobic Tail QAC:head->Phospholipid_Head 1. Electrostatic Interaction QAC:tail->Lipid_Tail 2. Hydrophobic Interaction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of action for quaternary ammonium compounds.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents like BDDAC and BAC using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (BDDAC or BAC) in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: Aseptically dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Create a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at the optimal temperature for the test microorganism for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Start Start: Prepare Stock Solutions & Microtiter Plates Serial_Dilution Perform Serial Dilution of Antimicrobial Start->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells Inoculum_Prep->Inoculation Incubation_MIC Incubate Plate (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from wells with no growth onto agar plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (24-48h) Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubation_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Conclusion

Both this compound and Benzalkonium chloride are effective biocides with a similar mechanism of action. The choice between them may depend on the specific target microorganism, as efficacy can vary. The provided quantitative data, while not from a single comparative study, offers a valuable starting point for researchers. It is recommended that for specific applications, a direct comparative study be conducted under the intended use conditions to determine the most effective agent. The experimental protocols outlined in this guide provide a standardized approach for such evaluations.

References

Unveiling the Antimicrobial Efficacy of Benzyldodecyldimethylammonium Chloride Dihydrate: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of Benzyldodecyldimethylammonium chloride dihydrate's bactericidal and bacteriostatic properties, benchmarked against other common quaternary ammonium compounds. This guide provides essential experimental data, detailed protocols, and mechanistic diagrams to support research and development in antimicrobial agents.

This compound (BDAC), a quaternary ammonium compound (QAC), is recognized for its broad-spectrum antimicrobial activity. This guide delves into its effectiveness against both gram-positive and gram-negative bacteria, offering a comparative analysis with other widely used QACs: Benzalkonium chloride (BAC), Didecyldimethylammonium chloride (DDAC), and Cetylpyridinium chloride (CPC).

The fundamental difference in the cell wall structure between gram-positive and gram-negative bacteria is the primary determinant of their varying susceptibility to disinfectants like BDAC. Gram-positive bacteria possess a thick peptidoglycan layer which readily absorbs these cationic compounds, leading to greater efficacy. Conversely, gram-negative bacteria have a more complex outer membrane that acts as a barrier, often resulting in higher resistance.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for BDAC and alternative QACs against representative gram-positive (Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa) bacteria. Lower MIC and MBC values indicate higher antimicrobial potency.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The data for Benzalkonium chloride (BAC) is used here as a close proxy due to their structural similarity.

CompoundOrganism TypeBacterial StrainMIC (mg/L)MBC (mg/L)
This compound (as BAC) Gram-PositiveStaphylococcus aureus1 - 5[1]4 - 8[2]
Gram-NegativePseudomonas aeruginosa64 - >512[3][4]>512
Didecyldimethylammonium chloride (DDAC) Gram-PositiveStaphylococcus aureus0.4 - 1.8[4]-
Gram-NegativePseudomonas aeruginosa8 - 128[5]-
Cetylpyridinium chloride (CPC) Gram-PositiveStaphylococcus aureus2 - 10-
Gram-NegativePseudomonas aeruginosa>50-

Deciphering the Mechanism of Action

The bactericidal activity of this compound, like other QACs, is primarily attributed to its ability to disrupt bacterial cell membranes. The positively charged nitrogen atom in the BDAC molecule interacts with the negatively charged components of the bacterial cell envelope, leading to a cascade of events culminating in cell death.

cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium Thick Peptidoglycan Layer Thick Peptidoglycan Layer Cytoplasmic Membrane Cytoplasmic Membrane Thick Peptidoglycan Layer->Cytoplasmic Membrane Disruption Cell Lysis_GP Cell Lysis Cytoplasmic Membrane->Cell Lysis_GP Leads to BDAC_GP BDAC BDAC_GP->Thick Peptidoglycan Layer Adsorption & Penetration Outer Membrane Outer Membrane Thin Peptidoglycan Layer Thin Peptidoglycan Layer Outer Membrane->Thin Peptidoglycan Layer Limited Penetration Cytoplasmic Membrane_GN Cytoplasmic Membrane Thin Peptidoglycan Layer->Cytoplasmic Membrane_GN Disruption Cell Lysis_GN Cell Lysis Cytoplasmic Membrane_GN->Cell Lysis_GN Leads to BDAC_GN BDAC BDAC_GN->Outer Membrane Interaction & Partial Barrier

Caption: Differential effect of BDAC on Gram-Positive vs. Gram-Negative bacteria.

Experimental Protocols: Determining Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard laboratory metrics used to quantify the antimicrobial activity of a compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antimicrobial concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Start Start Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Start->Prepare Antimicrobial Dilutions Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells No Growth End End Read MIC->End Growth Incubate Agar Plates Incubate Agar Plates Subculture from Clear Wells->Incubate Agar Plates Read MBC Read MBC Incubate Agar Plates->Read MBC Read MBC->End

Caption: Experimental workflow for MIC and MBC determination.

References

Cross-Resistance Between Benzyldodecyldimethylammonium Chloride Dihydrate and Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of quaternary ammonium compounds (QACs), such as Benzyldodecyldimethylammonium chloride dihydrate (BDAC), in disinfectants and antiseptics has raised concerns about the potential for co-selection of antibiotic-resistant bacteria.[1] This guide provides a comprehensive comparison of the cross-resistance phenomena observed between BDAC and various classes of antibiotics, supported by experimental data and detailed methodologies.

Mechanisms of Cross-Resistance

Exposure to sublethal concentrations of BDAC can induce or select for bacterial resistance mechanisms that also confer resistance to certain antibiotics.[2][3] The primary mechanism underlying this cross-resistance is the overexpression of multidrug efflux pumps.[4][5][6] These pumps are membrane proteins that can actively extrude a wide range of toxic compounds from the bacterial cell, including both QACs and various antibiotics.[4][7] Other contributing mechanisms include modifications to the cell membrane and envelope, which can reduce permeability to both types of antimicrobial agents, and the formation of biofilms, which provide a protective barrier against various environmental stresses.[2][6][8]

Signaling Pathway for Efflux Pump Upregulation

The expression of efflux pump genes is often tightly regulated by complex signaling networks. Exposure to stressors like BDAC can lead to the derepression of these genes. For example, in E. coli, mutations in negative regulator genes such as acrR, marR, and soxR can lead to the overexpression of the AcrAB-TolC efflux pump, resulting in multidrug resistance.[9][10]

cluster_membrane Bacterial Cell cluster_regulation Gene Regulation BDAC_ext BDAC (extracellular) BDAC_int BDAC (intracellular) BDAC_ext->BDAC_int Entry Antibiotic_ext Antibiotic (extracellular) Antibiotic_int Antibiotic (intracellular) Antibiotic_ext->Antibiotic_int Entry EffluxPump Multidrug Efflux Pump (e.g., AcrAB-TolC) EffluxPump->BDAC_ext Expulsion EffluxPump->Antibiotic_ext Expulsion BDAC_int->EffluxPump Antibiotic_int->EffluxPump Stress BDAC Stress Regulator Negative Regulators (e.g., marR, soxR) Stress->Regulator Inactivates EffluxGene Efflux Pump Genes (e.g., acrAB) Regulator->EffluxGene Represses EffluxGene->EffluxPump Expresses

Caption: Signaling pathway of BDAC-induced antibiotic cross-resistance via efflux pump upregulation.

Comparative Data on Cross-Resistance

Studies have demonstrated that bacterial adaptation to BDAC and other benzalkonium chlorides can lead to decreased susceptibility to a range of antibiotics. The extent of this cross-resistance can vary depending on the bacterial species, the specific antibiotic, and the concentration and duration of BDAC exposure.

Bacterial SpeciesQACAntibiotic with Reduced SusceptibilityFold Increase in MICReference
Pseudomonas aeruginosaAlkyldimethylbenzylammonium chloride (ADBAC)CiprofloxacinNot specified[4]
Pseudomonas aeruginosaADBACChloramphenicolNot specified[4]
Pseudomonas aeruginosaADBACRifampinNot specified[4]
Achromobacter spp.ADBACTetracyclineNot specified[4]
Achromobacter spp.ADBACCiprofloxacinNot specified[4]
Achromobacter spp.ADBACChloramphenicolNot specified[4]
Achromobacter spp.ADBACPolymyxin BNot specified[4]
Escherichia coli K-12Benzalkonium chloride (BAC)AmpicillinUp to 4-fold[6]
Escherichia coli K-12BACCiprofloxacinUp to 4-fold[6]
Escherichia coli K-12BACNalidixic acidUp to 4-fold[6]
Escherichia coliDidecyldimethylammonium chloride (DDAC)RifampicinUp to 85-fold[9]
Hospital IsolatesBenzalkonium Chloride (BK)Amikacin, Gentamicin, Imipenem, Ciprofloxacin, Levofloxacin, Chloramphenicol, Ceftazidime, Doxycycline, Tetracycline, Cefoperazone, Cefotaxime, CefepimeNot specified (shift from sensitive to intermediate/resistant)[11]

Experimental Protocols

Determining the cross-resistance potential between BDAC and antibiotics typically involves adapting a bacterial strain to the disinfectant and then assessing its susceptibility to various antibiotics.

Key Experimental Workflow

cluster_workflow Experimental Workflow for Cross-Resistance Assessment Start Select Bacterial Strain MIC_Initial Determine Baseline Antibiotic MICs Start->MIC_Initial Adaptation Adapt Strain to Sub-lethal BDAC Concentrations (Serial Passaging) Start->Adaptation Compare Compare Baseline and Post-Adaptation MICs MIC_Initial->Compare MIC_Adapted Determine Antibiotic MICs of Adapted Strain Adaptation->MIC_Adapted MIC_Adapted->Compare Analysis Analyze Fold Change in MIC to Quantify Cross-Resistance Compare->Analysis Genomic Optional: Genomic Analysis of Adapted Strain (Identify Mutations, Gene Expression Changes) Analysis->Genomic

Caption: Workflow for assessing antibiotic cross-resistance following adaptation to BDAC.

Detailed Methodology: MIC Determination and Bacterial Adaptation

1. Materials:

  • Bacterial isolate of interest (e.g., E. coli, P. aeruginosa)

  • This compound (BDAC)

  • Panel of clinically relevant antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

2. Baseline Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][13]

3. Bacterial Adaptation to BDAC:

  • First, determine the MIC of BDAC for the wild-type bacterial strain using the method described above.

  • Inoculate the bacterial strain into a culture medium containing a sub-inhibitory concentration of BDAC (e.g., 0.5 x MIC).

  • Incubate until growth is observed.

  • Serially passage the culture daily into fresh medium with gradually increasing concentrations of BDAC.[11][14]

  • Continue this process for a set number of passages or until a significant increase in the BDAC MIC is observed.

  • Isolate single colonies from the adapted culture.

4. Post-Adaptation Antibiotic Susceptibility Testing:

  • Using the BDAC-adapted strain, repeat the antibiotic MIC determination protocol as described in step 2.

  • Compare the MIC values of the adapted strain to the baseline MICs of the wild-type strain. A significant increase (typically ≥4-fold) in the MIC for a given antibiotic indicates the development of cross-resistance.[6]

5. Stability of Resistance:

  • To determine if the acquired resistance is stable, the adapted strain can be serially passaged for several days in a medium without BDAC or antibiotics.[12]

  • After this period, the antibiotic MICs are redetermined. If the MICs remain elevated, the resistance is considered stable and likely due to genetic mutations. If the MICs revert to baseline levels, the resistance was likely a transient physiological adaptation.[9]

Conclusion

The available evidence strongly indicates that exposure to this compound and other related QACs can select for bacteria with reduced susceptibility to a range of clinically important antibiotics.[4][6][11] The primary mechanism is the upregulation of multidrug efflux pumps, which can expel both the disinfectant and various antibiotics from the cell.[4][5] This phenomenon underscores the importance of responsible use of disinfectants to mitigate the selection and spread of antibiotic-resistant bacteria in both clinical and environmental settings. Researchers and drug development professionals should consider the potential for cross-resistance when evaluating new antimicrobial agents and developing strategies to combat antimicrobial resistance.

References

Validating the Synthesis of Benzyldodecyldimethylammonium Chloride Dihydrate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of chemical compounds are paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the successful synthesis of Benzyldodecyldimethylammonium chloride dihydrate, a widely utilized quaternary ammonium compound. We present detailed experimental protocols, comparative data from various analytical methods, and logical workflows to ensure accurate compound validation.

This compound is synthesized through the quaternization of N,N-dimethyldodecanamine with benzyl chloride. The reaction proceeds as a nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. The final product is a quaternary ammonium salt.

Spectroscopic Validation Techniques

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed. These techniques provide unambiguous evidence of the compound's structure by probing the chemical environment of its atoms and the nature of its chemical bonds. The primary methods utilized are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in a molecule and their neighboring atoms. The chemical shifts in the ¹H NMR spectrum of this compound are characteristic of the protons in the benzyl group, the long dodecyl chain, and the methyl groups attached to the nitrogen atom.

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum correspond to the carbons of the benzyl ring, the aliphatic dodecyl chain, the methyl groups, and the benzylic methylene group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-C stretching vibrations of the aromatic ring. The presence of water of hydration is also indicated by a broad O-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. For Benzyldodecyldimethylammonium chloride, the mass spectrum will show the molecular ion and characteristic fragments resulting from the cleavage of the benzyl group and fragmentation of the dodecyl chain.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data serves as a benchmark for researchers to compare against their experimental results.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ Assignment
0.88 (t, 3H)Terminal -CH₃ of dodecyl chain
1.24 (m, 18H)-(CH₂)₉- of dodecyl chain
1.79 (m, 2H)-CH₂- adjacent to N⁺
3.27 (s, 6H)N⁺-(CH₃)₂
3.48 (m, 2H)N⁺-CH₂- of dodecyl chain
3.70 (s, 2H)H₂O
4.97 (s, 2H)Ar-CH₂-N⁺
7.42 (m, 3H)Aromatic protons (m, p-positions)
7.67 (m, 2H)Aromatic protons (o-position)
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ Assignment
13.91Terminal -CH₃ of dodecyl chain
22.42 - 29.73-(CH₂)₉- of dodecyl chain
31.69-CH₂- adjacent to N⁺
49.48N⁺-(CH₃)₂
63.28N⁺-CH₂- of dodecyl chain
67.03Ar-CH₂-N⁺
127.41Aromatic C (para)
128.86Aromatic C (meta)
130.27Aromatic C (ortho)
133.05Aromatic C (quaternary)
FTIR Absorption Bands (ν, cm⁻¹) (KBr Pellet) Assignment
3414O-H stretch (water of hydration)
2956, 2924, 2853C-H stretch (aliphatic)
1638, 1617C=C stretch (aromatic)
1469, 1456C-H bend (aliphatic)
Mass Spectrometry (Expected m/z Values) Assignment
304.3[M-Cl]⁺ (Molecular ion)
91.1[C₇H₇]⁺ (Tropylium ion from benzyl cleavage)
58.1[CH₂=N(CH₃)₂]⁺
VariousFragments from the dodecyl chain (loss of CₙH₂ₙ₊₁)

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.

Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, dissolve N,N-dimethyldodecanamine (1 equivalent) in an aqueous solution.

  • Add benzyl chloride (1 equivalent) to the solution.

  • Heat the reaction mixture at 60-95°C with constant stirring for 0.3-4 hours.[1]

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using a chloroform-methanol mixture as the eluent.[1]

¹H and ¹³C NMR Spectroscopy
  • Prepare a sample by dissolving approximately 10-20 mg of the synthesized compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Process the spectra using appropriate software to obtain the chemical shifts (referenced to tetramethylsilane, TMS, at 0.00 ppm), integration values, and coupling constants.

FTIR Spectroscopy
  • Prepare a solid sample by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) powder to form a fine, homogeneous mixture.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) and identify the characteristic absorption bands.

Mass Spectrometry
  • Prepare a dilute solution of the synthesized compound in a suitable solvent, such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic validation process.

Synthesis_Workflow Reactants N,N-dimethyldodecanamine + Benzyl Chloride Reaction Quaternization Reaction (60-95°C, Aqueous Phase) Reactants->Reaction Crude_Product Crude Benzyldodecyldimethylammonium Chloride Dihydrate Reaction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure Benzyldodecyldimethylammonium Chloride Dihydrate Purification->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesized_Product Synthesized Product H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR FTIR FTIR Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Data_Comparison Compare with Reference Data H_NMR->Data_Comparison C_NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structure Confirmed Data_Comparison->Structure_Confirmation

Caption: Logical workflow for the spectroscopic validation of the synthesized product.

References

In vitro cytotoxicity comparison of different biocides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro Cytotoxicity of Common Biocides

This guide provides an objective comparison of the in vitro cytotoxic effects of various commonly used biocides. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and evaluation of biocides for their specific applications. The data presented is compiled from peer-reviewed studies and is supported by detailed experimental protocols.

Quantitative Comparison of Biocide Cytotoxicity

The cytotoxic potential of a biocide is a critical factor in its overall safety and application. The following table summarizes the 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) values for several common biocides against various human cell lines. Lower values indicate higher cytotoxicity.

BiocideActive IngredientCell LineExposure TimeCytotoxicity Metric (IC50/LD50)Reference
Glutaraldehyde (GA)AldehydeBEAS-2B, A54924 hoursMost cytotoxic among tested[1]
Didecyldimethylammonium chloride (DDAC)Quaternary Ammonium CompoundBEAS-2B, A54924 hoursHigh cytotoxicity[1]
Sodium Dichloroisocyanurate (NaDCC)Chlorine-releasing agentBEAS-2B, A54924 hoursLower cytotoxicity than GA and DDAC[1]
Potassium Peroxymonosulfate (KPMS)Oxidizing agentBEAS-2B, A54924 hoursLower cytotoxicity than GA and DDAC[1]
n-Propyl alcohol (1P)AlcoholBEAS-2B, A54924 hoursLower cytotoxicity[1]
Isopropyl alcohol (2P)AlcoholBEAS-2B, A54924 hoursLower cytotoxicity[1]
Ethyl alcohol (EtOH)AlcoholBEAS-2B, A54924 hoursLower cytotoxicity[1]
Hypochlorous Acid (HOCl)Chlorine-releasing agentHuman FibroblastsNot specifiedVirtually no toxicity[2][3]
Superoxidation Solution (SOS)Oxidizing agentHuman FibroblastsNot specifiedVirtually no toxicity[3]
Chlorhexidine (CLX)BiguanideHuman KeratinocytesNot specifiedHigher toxicity than HOCl[4]
Modified Diallyl Disulfide-oxide (DADS-M)Organosulfur compoundHuman Fibroblasts6, 12, 24, 48 hoursHigher cytotoxicity than chlorine-releasing agents[2][3]

Note: The direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions. BEAS-2B cells were found to be significantly more sensitive to the cytotoxic effects of the tested compounds than A549 cells.[1]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate biocides.

Cell Culture and Maintenance
  • Cell Lines: Human cell lines such as human skin fibroblasts, human keratinocyte cell line (HaCaT), or human respiratory epithelial cells (BEAS-2B, A549) are commonly used.[1][4][5]

  • Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Incubation: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Biocide Exposure: The culture medium is replaced with fresh medium containing various concentrations of the biocide. Control wells contain medium with the vehicle used to dissolve the biocide.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NRU Staining: After the exposure period, the treatment medium is removed, and cells are incubated with a medium containing Neutral Red dye.

  • Washing and Dye Extraction: The cells are washed to remove excess dye, and then a destaining solution is added to extract the dye from the lysosomes.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer.

  • Data Analysis: Similar to the MTT assay, cell viability is calculated relative to the control, and the IC50 is determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, an aliquot of the cell culture supernatant is collected from each well.

  • LDH Reaction: The supernatant is mixed with the LDH assay reaction mixture.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) after a set incubation time.

  • Data Analysis: The amount of LDH release is proportional to the number of damaged cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Visualizing Cellular and Experimental Pathways

The following diagrams illustrate a key signaling pathway involved in biocide-induced cell death and a typical experimental workflow for cytotoxicity testing.

cluster_0 Biocide-Induced Apoptotic Pathway Biocide Biocide Exposure MembraneDamage Membrane Damage Biocide->MembraneDamage MitochondrialStress Mitochondrial Stress Biocide->MitochondrialStress CaspaseActivation Caspase Activation MembraneDamage->CaspaseActivation ROS ↑ Reactive Oxygen Species (ROS) MitochondrialStress->ROS ROS->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis cluster_1 In Vitro Cytotoxicity Assay Workflow CellCulture 1. Cell Culture (e.g., Human Fibroblasts) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Exposure 3. Biocide Exposure (Varying Concentrations) Seeding->Exposure Incubation 4. Incubation (e.g., 24 hours) Exposure->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT, NRU, LDH) Incubation->Assay DataAnalysis 6. Data Analysis (IC50/LD50 Determination) Assay->DataAnalysis

References

The Synergistic Power of Benzyldodecyldimethylammonium Chloride Dihydrate in Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a quaternary ammonium compound (QAC), is a well-established antiseptic and disinfectant with a broad spectrum of activity.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and ultimately, cell death.[2][3] While effective on its own, the true potential of BDAC in combating microbial threats, particularly in the age of rising antimicrobial resistance, may lie in its synergistic combination with other antimicrobial agents. This guide provides an objective comparison of BDAC's synergistic performance with other antimicrobials, supported by experimental data, to aid researchers in the development of next-generation antimicrobial therapies.

Understanding Antimicrobial Synergy

Antimicrobial synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[4] This can lead to several advantages, including:

  • Increased efficacy: Achieving a greater antimicrobial effect with lower concentrations of each agent.

  • Reduced toxicity: Lowering the dose of each component can minimize potential side effects.

  • Overcoming resistance: Combinations may be effective against pathogens resistant to the individual components.[5]

  • Broader spectrum of activity: Targeting a wider range of microorganisms.

The most common methods for evaluating antimicrobial synergy in vitro are the checkerboard assay and the time-kill curve assay.[4][6] The checkerboard assay determines the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of the interaction between two drugs. A FICI of ≤ 0.5 is generally interpreted as synergy.[7] The time-kill assay assesses the rate and extent of bacterial killing over time by a combination of antimicrobials compared to the individual agents. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/mL by the combination compared to the most active single agent.[8][9]

Synergistic Combinations with Essential Oil Constituents

Recent research has highlighted the potent synergistic bactericidal effects of QACs, such as benzalkonium chloride (a compound closely related to BDAC), with essential oil constituents (EOCs) like carvacrol and eugenol. A 2024 study demonstrated that while the bacteriostatic effects were largely indifferent, the bactericidal effects showed clear synergy against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria.[1][2][10]

Quantitative Data: QACs and Essential Oil Constituents

The following table summarizes the findings of a checkerboard assay evaluating the synergistic bactericidal effects of Benzalkonium Chloride (BAC) and Didecyldimethylammonium Chloride (DDAC) with Carvacrol (CAR) and Eugenol (EUG).

Organism Antimicrobial Combination MIC (mg/L) Alone MBC (mg/L) Alone FICI FBCI Interpretation
E. coliBAC + EUGBAC: 8, EUG: 800BAC: 16, EUG: 16000.750.50Bactericidal Synergy
B. cereusBAC + EUGBAC: 4, EUG: 400BAC: 4, EUG: 8000.560.31Bactericidal Synergy
E. coliDDAC + CARDDAC: 4, CAR: 400DDAC: 4, CAR: 8000.750.50Bactericidal Synergy
B. cereusDDAC + CARDDAC: 2, CAR: 400DDAC: 4, CAR: 8000.750.50Bactericidal Synergy

Data adapted from a 2024 study on synergistic effects of QACs and EOCs.[11]

Synergistic Combinations with Antibiotics

The combination of QACs with traditional antibiotics presents a promising strategy against multidrug-resistant bacteria. A study investigating the interactions between various biocides and antibiotics against Pseudomonas aeruginosa revealed that gentamicin has a tendency for synergy with biocides like benzalkonium chloride.[12][13] This suggests that BDAC could potentially enhance the efficacy of aminoglycoside antibiotics against this opportunistic pathogen.

Synergistic Combinations with Metal Ions

The antimicrobial properties of metal ions can be harnessed in combination with QACs to combat resilient microbial biofilms. Research has shown that copper ions (Cu2+) work synergistically with several QACs, including benzalkonium chloride, to kill Pseudomonas aeruginosa biofilms.[3][14] In some instances, the addition of Cu2+ resulted in a 128-fold decrease in the minimum bactericidal concentration for the biofilm (MBCb) compared to the QAC alone.[14]

Quantitative Data: QACs and Copper Ions

The Fractional Bactericidal Concentration (FBC) index for the combination of Benzalkonium Chloride (BAC) and Copper (Cu2+) against P. aeruginosa biofilms is presented below.

Antimicrobial Combination ΣFBC Index Interpretation
BAC + Cu2+≤ 0.5Synergy

Data derived from a study on the synergistic activity of copper and QACs against P. aeruginosa biofilms.[14]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][15]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of this compound and the second antimicrobial agent.

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Serially dilute the first antimicrobial agent (Drug A) horizontally across the plate.

  • Serially dilute the second antimicrobial agent (Drug B) vertically down the plate. This creates a matrix of decreasing concentrations of both drugs.

  • Prepare a bacterial inoculum and dilute it to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include wells for growth control (no antimicrobial) and sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FICI: FICI = FIC A + FIC B.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Drug A Stock E Serial Dilution of Drug A A->E B Prepare Drug B Stock F Serial Dilution of Drug B B->F C Prepare Bacterial Inoculum G Inoculate with Bacteria C->G D Dispense Broth D->E D->F E->G F->G H Incubate Plate G->H I Read MICs H->I J Calculate FICI I->J K Interpret Results J->K

Checkerboard Assay Workflow
Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[16][17]

Materials:

  • Culture tubes or flasks

  • CAMHB

  • Bacterial inoculum

  • Stock solutions of antimicrobial agents

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare tubes with CAMHB containing the antimicrobial agents alone and in combination at desired concentrations (e.g., based on MIC values).

  • Include a growth control tube without any antimicrobial.

  • Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes at 35-37°C, often with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

  • Incubate the plates and count the colonies.

  • Plot the log10 CFU/mL versus time for each antimicrobial condition.

Interpretation:

  • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Time_Kill_Assay cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Culture Tubes (Control, Drug A, Drug B, A+B) B Inoculate with Bacteria A->B C Incubate at 37°C B->C D Sample at 0, 2, 4, 8, 24h C->D E Serial Dilution D->E F Plate on Agar E->F G Incubate Plates F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I J Interpret Synergy I->J

Time-Kill Assay Workflow

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of BDAC with other antimicrobials are often rooted in complementary mechanisms of action. As a QAC, BDAC primarily targets the cell membrane, increasing its permeability.[4] This disruption can facilitate the entry of other antimicrobial agents that act on intracellular targets, such as DNA, ribosomes, or essential enzymes.

Synergy_Mechanism BDAC BDAC (QAC) Membrane Bacterial Cell Membrane BDAC->Membrane Disrupts Integrity Increases Permeability Other_Antimicrobial Other Antimicrobial (e.g., Antibiotic) Membrane->Other_Antimicrobial Facilitates Entry Intracellular_Target Intracellular Target (e.g., DNA, Ribosome) Other_Antimicrobial->Intracellular_Target Inhibits Function Cell_Death Enhanced Cell Death Intracellular_Target->Cell_Death

Mechanism of Synergy

Conclusion

The evidence strongly suggests that this compound, and QACs in general, can act synergistically with a variety of other antimicrobial compounds, including essential oil constituents, certain antibiotics, and metal ions. These combinations offer a promising avenue for the development of more effective antimicrobial formulations with the potential to combat resistant pathogens and reduce the required concentrations of active agents. Further research into specific combinations and their in vivo efficacy is warranted to fully realize the therapeutic potential of these synergistic interactions.

References

Comparative study of the surfactant properties of various cationic surfactants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Properties of Cationic Surfactants

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key surfactant properties of several common cationic surfactants. The data presented is supported by established experimental findings, and detailed protocols for the measurement of these properties are included to facilitate reproducibility and further research.

Cationic surfactants are amphiphilic molecules that possess a positively charged head group.[1] This characteristic is responsible for their strong interaction with negatively charged surfaces, such as those of cell membranes, making them effective antimicrobial agents and useful components in drug delivery systems.[1][2] Their performance is dictated by a range of physicochemical properties, including their ability to self-assemble into micelles, reduce surface tension, and their behavior across different temperatures.

G cluster_structure Cationic Surfactant Structure cluster_interface Air-Water Interface (Concentration < CMC) cluster_micelle Micelle Formation (Concentration > CMC) Head Hydrophilic Cationic Head (+) Tail Hydrophobic Tail p1 p5 p1->p5 p2 p6 p2->p6 p3 p7 p3->p7 p4 p8 p4->p8 label_air Air label_water Water n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center

Caption: General structure of a cationic surfactant and its self-assembly behavior.

Comparative Performance Data of Cationic Surfactants

The following table summarizes key quantitative properties of commonly used cationic surfactants. These values are critical for selecting the appropriate surfactant for a specific application, from antimicrobial formulations to nanoparticle stabilization.

SurfactantAbbreviationCritical Micelle Concentration (CMC) (mM in H₂O at 25°C)Surface Tension at CMC (γ_cmc) (mN/m)Krafft Temperature (°C)
Dodecyltrimethylammonium bromideDTAB14 - 16[3][4]~29.3[4]~16
Tetradecyltrimethylammonium bromideTTAB3.5 - 4.0~34~24
Cetyltrimethylammonium bromideCTAB0.9 - 1.0[3][4]~35.1[4]25[5]
Benzalkonium Chloride (C12)C12-BAC~3.5~32< 0
Benzalkonium Chloride (C14)C14-BAC~0.8~33< 0
Benzalkonium Chloride (C16)C16-BAC~0.2~35~10

Experimental Methodologies

Detailed protocols for determining the key surfactant properties are provided below. These methods represent standard practices in surface and colloid science.

G start Surfactant Sample Preparation tensiometry Tensiometry (Surface Tension vs. Conc.) start->tensiometry conductometry Conductometry (Conductivity vs. Conc.) start->conductometry krafft Krafft Point Determination start->krafft antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial cmc Determine CMC & γ_cmc tensiometry->cmc conductometry->cmc tk Determine Krafft Temp. krafft->tk mic Determine MIC antimicrobial->mic analysis Comparative Data Analysis cmc->analysis tk->analysis mic->analysis

Caption: Experimental workflow for comparative analysis of cationic surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γ_cmc)

The CMC is the concentration at which surfactant molecules begin to form micelles, a point that corresponds to a distinct change in the physicochemical properties of the solution.[6] Before the CMC, surface tension decreases sharply with increasing surfactant concentration; after the CMC, it remains relatively constant.[3]

  • Method: Surface Tensiometry (Du Noüy Ring Method)

    • Preparation: Prepare a series of aqueous solutions of the cationic surfactant with concentrations spanning the expected CMC. Use high-purity water (e.g., Milli-Q).

    • Instrumentation: Calibrate a surface tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned with solvent (e.g., acetone or ethanol) and flamed to remove organic residues before each measurement.

    • Measurement:

      • Pour a surfactant solution into a clean sample vessel.

      • Lower the ring until it is fully submerged in the solution.

      • Slowly raise the ring, pulling it through the liquid-air interface. The instrument measures the maximum force required to pull the ring from the interface just before the liquid lamella breaks. This force is proportional to the surface tension.

      • Repeat the measurement for each concentration, ensuring temperature is constant (e.g., 25°C).

    • Data Analysis: Plot surface tension (γ) as a function of the logarithm of surfactant concentration. The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines. The surface tension value at this point is the γ_cmc.[7]

Determination of Krafft Temperature (Tₖ)

The Krafft temperature is the minimum temperature at which micelles can form.[8] Below this temperature, the surfactant's solubility is lower than its CMC, and it exists in a crystalline or hydrated solid form.[8][9]

  • Method: Visual Observation and Conductivity

    • Preparation: Prepare a surfactant solution at a concentration significantly above its known CMC (e.g., 5-10 times the CMC).

    • Procedure:

      • Cool the solution until the surfactant precipitates, making the solution turbid or cloudy. This can be done in a refrigerator or an ice bath.

      • Place the turbid solution in a temperature-controlled water bath with a magnetic stirrer for uniform heating.

      • Insert a thermometer or temperature probe and a conductivity probe into the solution.

      • Slowly heat the solution (e.g., 0.5°C/minute) while continuously stirring and monitoring.

    • Data Analysis: The Krafft temperature is the temperature at which the solution abruptly becomes clear.[5] This visual change corresponds to a sharp increase in conductivity, as the dissolution of crystals into highly mobile micelles significantly increases the number of charge carriers.[10]

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Cationic surfactants are effective antimicrobial agents because their positive charge facilitates interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: Broth Microdilution Assay

    • Preparation:

      • Prepare a stock solution of the cationic surfactant in a suitable sterile solvent.

      • Culture the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) in an appropriate growth medium (e.g., Tryptic Soy Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Assay Setup:

      • In a 96-well microtiter plate, perform a two-fold serial dilution of the surfactant stock solution in the growth medium. This creates a range of decreasing surfactant concentrations across the wells.

      • Leave wells for positive control (broth + bacteria, no surfactant) and negative control (broth only).

      • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • Incubation: Incubate the plate under conditions suitable for the microorganism (e.g., 37°C for 18-24 hours).

    • Data Analysis: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest surfactant concentration in a well that shows no visible growth (i.e., remains clear). The assay can be quantified by measuring the optical density (OD) at 600 nm with a plate reader.

References

A Comparative Guide to the Long-Term Effectiveness of Benzyldodecyldimethylammonium Chloride Dihydrate as a Preservative

Author: BenchChem Technical Support Team. Date: November 2025

Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a member of the benzalkonium chloride (BAC) class of quaternary ammonium compounds, is a widely utilized preservative in pharmaceutical, cosmetic, and industrial applications. Its broad-spectrum antimicrobial activity and stability are key attributes contributing to its prevalence. This guide provides a detailed comparison of BDAC's long-term effectiveness against other common preservatives, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Antimicrobial Efficacy and Spectrum of Activity

BDAC exerts its antimicrobial effect by disrupting the cellular membranes of microorganisms, leading to the leakage of intracellular contents.[1][2][3] It is effective against a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and yeasts.[1][3][4] The effectiveness of benzalkonium chlorides is influenced by the length of their alkyl chains, with C12 and C14 homologs demonstrating high biocidal activity.[5]

Comparison with Alternative Preservatives

The selection of a preservative is a critical aspect of formulation development, balancing antimicrobial efficacy with safety and stability. Here, we compare BDAC (as part of the BAC family) with two other commonly used preservatives: Parabens and Benzyl Alcohol.

Data Presentation: Preservative Efficacy Comparison

The following table summarizes the antimicrobial effectiveness of Benzalkonium Chloride, Parabens, and Benzyl Alcohol based on established testing protocols. The data represents typical log reductions of microbial populations at specified time points.

Preservative ClassMicroorganismDay 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Benzalkonium Chloride (0.01%) Staphylococcus aureus> 3.0> 3.0> 3.0
Pseudomonas aeruginosa> 3.0> 3.0> 3.0
Escherichia coli> 3.0> 3.0> 3.0
Candida albicans> 1.0> 2.0No Increase
Aspergillus brasiliensisNo IncreaseNo IncreaseNo Increase
Parabens (Methyl & Propyl 0.18%/0.02%) Staphylococcus aureus~ 2.0> 3.0> 3.0
Pseudomonas aeruginosa~ 1.5~ 2.5> 3.0
Escherichia coli~ 2.0> 3.0> 3.0
Candida albicans> 1.0> 2.0No Increase
Aspergillus brasiliensis> 1.0> 2.0No Increase
Benzyl Alcohol (1.0%) Staphylococcus aureus~ 2.0> 3.0> 3.0
Pseudomonas aeruginosa~ 1.0~ 2.0~ 2.5
Escherichia coli~ 2.0> 3.0> 3.0
Candida albicans~ 0.5~ 1.0No Increase
Aspergillus brasiliensisNo IncreaseNo IncreaseNo Increase

Note: The data presented is a synthesis of typical results from antimicrobial effectiveness testing. Actual performance can vary based on formulation specifics.

Long-Term Stability and Considerations:

  • Benzalkonium Chloride (including BDAC): Generally stable over a wide pH range. However, its cationic nature can lead to incompatibilities with anionic compounds.[5] Long-term exposure to BACs can lead to the development of microbial resistance.[6][7] Studies have shown that the concentration of benzalkonium chloride can decrease over time due to adsorption to container surfaces, which can impact long-term efficacy.[2][8]

  • Parabens: Effective against a broad spectrum of microorganisms, particularly fungi. Their efficacy can be pH-dependent, and they are susceptible to hydrolysis at alkaline pH. There are also regulatory and public perception concerns regarding their potential for endocrine disruption.

  • Benzyl Alcohol: Possesses moderate antimicrobial activity and is often used in combination with other preservatives. Its efficacy is optimal at a pH below 5 and is significantly reduced at a pH above 8. It can be prone to oxidation.

Experimental Protocols

The evaluation of preservative effectiveness is standardized to ensure reproducible and comparable results. The most widely accepted protocol is the Antimicrobial Effectiveness Test (AET) as described in the United States Pharmacopeia (USP) General Chapter <51>.

USP <51> Antimicrobial Effectiveness Test

This test evaluates the ability of a preserved product to withstand microbial challenge.

1. Test Microorganisms: A standardized panel of microorganisms is used, representing a broad range of potential contaminants:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

2. Inoculum Preparation:

  • Cultures of the test microorganisms are grown in appropriate media.

  • The microorganisms are harvested and suspended in sterile saline to a standardized concentration (typically ~1 x 10⁸ CFU/mL).

3. Product Inoculation:

  • The product is divided into five containers, one for each test microorganism.

  • Each container is inoculated with a suspension of one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

4. Incubation and Sampling:

  • The inoculated products are incubated at a specified temperature (typically 20-25°C).

  • Samples are withdrawn at specified time intervals (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

5. Acceptance Criteria: The USP <51> provides specific criteria for different product categories (e.g., parenteral, ophthalmic, oral, topical). For most products, the criteria for bacteria require at least a 1.0 log reduction from the initial count at 7 days, at least a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis culture Microbial Cultures inoculum Standardized Inoculum (~1x10^8 CFU/mL) culture->inoculum inoculation Inoculate Product (10^5-10^6 CFU/mL) inoculum->inoculation product Product Samples product->inoculation incubation Incubate (20-25°C) inoculation->incubation sampling Sample at Day 7, 14, 28 incubation->sampling plate_count Plate Count (CFU/mL) sampling->plate_count evaluation Compare to Acceptance Criteria plate_count->evaluation

Fig. 1: USP <51> Antimicrobial Effectiveness Test Workflow.

Mechanisms of Microbial Resistance

Prolonged exposure to sublethal concentrations of antimicrobial agents like BDAC can lead to the development of microbial resistance. A primary mechanism of resistance to quaternary ammonium compounds is the overexpression of efflux pumps.

Signaling Pathway for Efflux Pump-Mediated Resistance:

cluster_cell Bacterial Cell cluster_regulation Regulatory Cascade cluster_efflux Efflux System BDAC_ext BDAC (extracellular) Membrane Cell Membrane BDAC_ext->Membrane Disruption Sensor Membrane Stress Sensor Membrane->Sensor Senses Stress BDAC_int BDAC (intracellular) EffluxPump Efflux Pump (e.g., AcrAB-TolC) BDAC_int->EffluxPump Substrate Target Sites (DNA, enzymes) Target Sites (DNA, enzymes) BDAC_int->Target Sites (DNA, enzymes) Inhibition of Cellular Processes Regulator Transcriptional Regulator Sensor->Regulator Activates EffluxGene Efflux Pump Genes Regulator->EffluxGene Upregulates Transcription EffluxPump->BDAC_ext Expulsion Cell Survival Cell Survival EffluxPump->Cell Survival EffluxGene->EffluxPump Expression Cell Death Cell Death Target Sites (DNA, enzymes)->Cell Death

Fig. 2: Efflux Pump-Mediated Resistance to BDAC.

This diagram illustrates that when BDAC enters the bacterial cell, it can cause membrane stress, which is detected by sensor proteins. This triggers a regulatory cascade, leading to the upregulation of genes that code for efflux pumps. These pumps then actively transport BDAC out of the cell, reducing its intracellular concentration and allowing the bacterium to survive.

Conclusion

This compound remains a highly effective broad-spectrum preservative. Its rapid antimicrobial action and stability make it a valuable component in many formulations. However, its long-term effectiveness can be influenced by factors such as formulation compatibility and the potential for microbial resistance. When compared to alternatives like parabens and benzyl alcohol, BDAC often demonstrates superior or comparable efficacy, particularly against bacteria. The choice of preservative should be based on a thorough evaluation of the specific product's requirements, including pH, composition, and intended use, as well as regulatory and safety considerations. The experimental protocols and resistance mechanisms outlined in this guide provide a framework for conducting such evaluations and understanding the long-term performance of preservative systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Benzyldodecyldimethylammonium chloride dihydrate, a quaternary ammonium compound, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to avoid release into the environment .[1][5][6][7] Do not let the chemical enter drains, surface water, or ground water.[5][6]

  • Consult Local Regulations: Before initiating any disposal procedure, it is crucial to consult your institution's environmental health and safety (EHS) department and review all applicable local, regional, and national regulations.[8] Disposal methods must be in compliance with these regulations.

  • Utilize a Licensed Waste Disposal Service: The recommended and safest method for disposal is to contact a licensed professional waste disposal service.[9] These services are equipped to handle and treat hazardous chemical waste according to regulatory standards.

  • Container Management:

    • Keep the chemical in its original, suitable, and closed container for disposal.[5][7]

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

    • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[7] Otherwise, it should be disposed of as hazardous waste.[6]

  • Spill Management: In the event of a spill, follow these steps:

    • Evacuate the area and ensure adequate ventilation.[5]

    • Wear the appropriate PPE.

    • Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[3]

    • Collect the absorbed material and place it in a suitable, labeled container for disposal.[2][7]

    • Clean the affected area thoroughly, and prevent runoff from entering drains.[2]

Quantitative Hazard Data

For a clearer understanding of the hazard profile of Benzyldodecyldimethylammonium chloride and its related compounds, the following table summarizes key toxicological and ecotoxicological data.

ParameterValueSpeciesReference
Oral LD50 240 mg/kgRat[9]
Dermal LD50 150 mg/kg-[10]
Aquatic EC50 0.016 mg/L (48h)Daphnia magna[10]
Aquatic LC50 0.31 mg/L-[10]

This data is for Benzalkonium chloride, a closely related compound, and should be considered indicative of the potential hazards of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Benzyldodecyldimethylammonium Chloride Dihydrate for Disposal consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_spill Is it a spill? consult_ehs->is_spill contain_spill Contain Spill with Inert Absorbent Material is_spill->contain_spill Yes product_waste Unused or Expired Product is_spill->product_waste No collect_waste Collect Waste into a Labeled, Sealed Container contain_spill->collect_waste contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal end End: Proper Disposal contact_disposal->end product_waste->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community.

References

Personal protective equipment for handling Benzyldodecyldimethylammonium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzyldodecyldimethylammonium Chloride Dihydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Benzododecinium chloride, Benzyldimethyldodecylammonium Chloride Dihydrate[1]

  • CAS Number: 147228-80-6[2]

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling.[3] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][4]
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage[1][4]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[1][2]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary.Protects against splashes and dust that can cause severe eye damage.[3]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Rubber).[5] Fire/flame resistant and impervious clothing.[1]Prevents severe skin burns and harmful effects from skin contact.[3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] A respirator is not typically needed under normal, well-ventilated conditions.[5]Protects against inhalation of dusts, mists, or vapors.[4]

Operational Handling and Storage Plan

Handling:

  • Ventilation: Always handle in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands and skin thoroughly after handling.[1][2] Contaminated work clothing should be laundered separately before reuse.[3][4]

  • Safe Handling Practices: Avoid all personal contact, including inhalation.[3] When preparing solutions, always add the material to water, never the other way around, to prevent a violent reaction.[3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Conditions to Avoid: Store away from direct sunlight and sources of ignition.[2] Avoid contact with incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Security: Store in a locked-up area.[1][4]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin thoroughly with plenty of water and soap.[1] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical help. Ingestion can cause severe swelling and damage to the throat and esophagus.[6]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel and move upwind.[3]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: For solid spills, use dry clean-up procedures and avoid generating dust.[3] Collect the material and place it in a suitable, labeled container for disposal.[3] For liquid spills, absorb with an inert, dry material.[5]

  • Decontamination: Decontaminate the affected area and all protective equipment after cleanup.[3]

Disposal:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[6]

  • Procedure: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not release into the environment.[2]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[4]

Procedural Workflow for Handling this compound

start Start: Prepare for Handling assess_hazards 1. Assess Hazards - Review SDS - Understand risks start->assess_hazards don_ppe 2. Don PPE - Safety Goggles - Resistant Gloves - Protective Clothing assess_hazards->don_ppe prepare_workspace 3. Prepare Workspace - Ensure good ventilation - Locate safety equipment don_ppe->prepare_workspace handling 4. Handle Chemical - Avoid dust/aerosol - Add chemical to water prepare_workspace->handling storage 5. Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage After Use spill Accidental Spill handling->spill disposal 6. Waste Disposal - Collect in labeled container - Dispose as hazardous waste handling->disposal After Experiment end_use End of Use storage->end_use cleanup Spill Cleanup - Evacuate & Ventilate - Contain & Collect spill->cleanup cleanup->disposal decontaminate 7. Decontaminate - Clean workspace & PPE - Wash hands disposal->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.